Bomedemstat dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C28H36Cl2FN7O2 |
|---|---|
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;dihydrochloride |
InChI |
InChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1 |
InChI-Schlüssel |
PPKDUCDLYRHGFX-DVNXTAPYSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Bomedemstat Dihydrochloride: A Targeted Epigenetic Approach in Myeloproliferative Neoplasms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of chronic hematologic malignancies characterized by the overproduction of one or more myeloid cell lineages. The discovery of driver mutations in genes such as JAK2, CALR, and MPL has led to the development of targeted therapies, yet significant unmet needs remain, including the potential for disease modification. Bomedemstat dihydrochloride (formerly IMG-7289), a potent and selective small-molecule inhibitor of lysine-specific demethylase 1 (LSD1), represents a novel therapeutic strategy that targets the epigenetic machinery dysregulated in MPNs. This technical guide provides a comprehensive overview of the mechanism of action of bomedemstat, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to Myeloproliferative Neoplasms and the Role of LSD1
MPNs, including essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF), are clonal hematopoietic stem cell disorders.[1] The pathogenesis of these diseases is complex, involving genetic mutations that lead to constitutive activation of signaling pathways controlling cell proliferation and differentiation.[2]
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in hematopoiesis by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] This epigenetic modification regulates gene expression, and LSD1 is essential for the self-renewal of hematopoietic stem cells and the differentiation of myeloid progenitors.[4][5] In MPNs, LSD1 is often overexpressed, contributing to the aberrant proliferation and differentiation of myeloid cells.[5]
Mechanism of Action of this compound
Bomedemstat is an irreversible inhibitor of LSD1.[4] By blocking the enzymatic activity of LSD1, bomedemstat alters the epigenetic landscape of hematopoietic cells, leading to a cascade of downstream effects that ultimately suppress the malignant phenotype in MPNs.
Impact on Hematopoietic Stem and Progenitor Cells
LSD1 is critical for maintaining the self-renewal capacity of malignant hematopoietic stem cells.[5] Inhibition of LSD1 by bomedemstat impairs the proliferation of these cells, as evidenced by preclinical studies in mouse models of MPNs where treatment with an LSD1 inhibitor led to a reduction in the mutant allele burden.
Modulation of Megakaryopoiesis and Thrombopoiesis
A hallmark of ET and often a feature of MF is the overproduction of platelets, driven by dysregulated megakaryopoiesis. LSD1, in complex with the transcription factor GFI1B, plays a pivotal role in megakaryocyte differentiation.[3] This complex represses genes that would otherwise steer progenitor cells toward other myeloid lineages.[3] Inhibition of LSD1 by bomedemstat disrupts this repressive function, promoting the maturation of megakaryocytes and thereby controlling platelet production.[3] This targeted effect on megakaryocyte differentiation is a key mechanism underlying bomedemstat's efficacy in reducing platelet counts in patients with ET.
Signaling Pathways
The primary signaling pathway affected by bomedemstat is the LSD1-GFI1B axis, which regulates the transcription of genes involved in hematopoietic lineage commitment. By inhibiting LSD1, bomedemstat leads to increased H3K4 methylation at the promoters of genes that are normally repressed by the LSD1-GFI1B complex, resulting in their expression and a shift towards terminal differentiation.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of bomedemstat has been evaluated in several clinical trials in patients with ET and MF. The following tables summarize key quantitative data from these studies.
Essential Thrombocythemia (ET)
| Endpoint | Study Population | Result | Reference |
| Platelet Count Reduction | Patients with ET treated for ≥24 weeks (n=62) | 100% achieved platelet count ≤ 400 x 109/L. | [6] |
| Durable Platelet Response | Patients with ET treated for ≥48 weeks (n=28) | 89% (25/28) achieved a durable platelet count in the normal range. | [6] |
| Mutant Allele Frequency (MAF) Reduction | Patients with ET | 67% (20/30) experienced a decrease in mutant allele frequencies (JAK2 and CALR). | [6] |
| Symptom Improvement (TSS > 20) | Patients with ET | Data presented at ASH 2022. | [6] |
Myelofibrosis (MF)
| Endpoint | Study Population | Result | Reference |
| Spleen Volume Reduction (SVR) | Evaluable patients at 24 weeks (n=18) | 89% had a reduction in spleen volume from baseline. | [5] |
| Total Symptom Score (TSS) Reduction | Patients with TSS >20 at baseline (n=16) | 94% recorded a reduction in TSS at Week 24; 31% had a decrease of ≥50%. | [5] |
| Bone Marrow Fibrosis Improvement | Evaluable patients | 26% of evaluable patients had an improvement in fibrosis score by one grade. | [5] |
| Mutant Allele Frequency (MAF) Reduction | Evaluable patients (n=34) | 44% had reduced MAFs in driver and high-molecular risk mutations. | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of bomedemstat.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for LSD1 Occupancy
Objective: To identify the genomic regions where LSD1 binds in hematopoietic cells and to assess the impact of bomedemstat on this binding.
Protocol:
-
Cell Cross-linking: Treat hematopoietic cells with and without bomedemstat. Cross-link protein-DNA complexes with 1% formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with an anti-LSD1 antibody overnight. Precipitate antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify LSD1 binding sites. Compare peak intensities between bomedemstat-treated and untreated samples.
RNA Sequencing (RNA-Seq) for Gene Expression Analysis
Objective: To determine the global changes in gene expression in MPN cells following treatment with bomedemstat.
Protocol:
-
Cell Treatment and RNA Isolation: Treat MPN cell lines or primary patient cells with bomedemstat or vehicle control. Isolate total RNA using a suitable kit.
-
RNA Quality Control: Assess RNA integrity and quantity using a bioanalyzer and spectrophotometer.
-
Library Preparation: Prepare RNA-seq libraries, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align sequence reads to the reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes up- or down-regulated by bomedemstat.
Flow Cytometry for Megakaryocyte Progenitor Analysis
Objective: To quantify the populations of megakaryocyte progenitors in bone marrow or peripheral blood samples from MPN models or patients treated with bomedemstat.
Protocol:
-
Sample Preparation: Prepare single-cell suspensions from bone marrow aspirates or peripheral blood.
-
Antibody Staining: Stain cells with a cocktail of fluorescently labeled antibodies against hematopoietic lineage markers and specific markers for megakaryocyte progenitors (e.g., CD34, CD41, CD61).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific cell populations to identify and quantify megakaryocyte progenitors based on their surface marker expression.
Western Blotting for Histone Methylation
Objective: To assess the global changes in histone H3K4 methylation in response to bomedemstat treatment.
Protocol:
-
Protein Extraction: Lyse bomedemstat-treated and control cells and extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for di-methylated H3K4 (H3K4me2) and total H3 (as a loading control).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound offers a promising, targeted epigenetic approach for the treatment of myeloproliferative neoplasms. Its mechanism of action, centered on the inhibition of LSD1, directly addresses the dysregulated hematopoietic stem cell proliferation and differentiation that are hallmarks of these diseases. The quantitative data from clinical trials demonstrate its potential to induce hematologic responses, alleviate symptom burden, and potentially modify the disease course by reducing the mutant allele burden. The experimental protocols outlined in this guide provide a framework for further research into the nuanced effects of LSD1 inhibition in MPNs. As our understanding of the epigenetic basis of cancer deepens, bomedemstat stands out as a significant advancement in the therapeutic landscape for patients with these challenging hematologic malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. Histone Modification [labome.com]
- 5. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Bomedemstat (IMG-7289): A Technical Guide to a Novel LSD1 Inhibitor
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat (formerly IMG-7289) is an orally available, potent, and irreversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical epigenetic enzyme involved in the regulation of hematopoietic stem cell self-renewal and differentiation. Its overexpression and aberrant activity are implicated in the pathogenesis of various myeloproliferative neoplasms (MPNs), including myelofibrosis (MF) and essential thrombocythemia (ET). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of bomedemstat. It includes detailed experimental protocols, a summary of key quantitative data from preclinical and clinical studies, and visualizations of the core signaling pathways and experimental workflows.
Introduction to Bomedemstat (IMG-7289)
Bomedemstat was developed by Imago BioSciences, which was later acquired by Merck.[1] It is designed to target LSD1, an enzyme that plays a crucial role in gene expression by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9).[2][3] By inhibiting LSD1, bomedemstat alters gene transcription in a way that curtails the proliferation of malignant hematopoietic stem cells and promotes their differentiation. This novel mechanism of action offers a promising therapeutic alternative for patients with MPNs who are resistant to or intolerant of existing therapies like JAK inhibitors.[4][5]
Mechanism of Action
Bomedemstat is an irreversible inhibitor of LSD1.[2][6] Its mechanism of action is centered on the modulation of gene expression through epigenetic regulation.
Caption: Workflow for assessing bomedemstat-induced apoptosis.
In Vivo Studies
The efficacy and safety of bomedemstat were further evaluated in mouse models of MPNs.
Experimental Workflow for In Vivo Myelofibrosis Model
Caption: Workflow for in vivo evaluation of bomedemstat.
Quantitative Data Summary
Preclinical Data
| Experiment | Cell Line/Model | Treatment | Key Finding | Reference |
| Colony Forming Assay | SET-2 | 25 nM Bomedemstat | Significant reduction in colony formation | [4] |
| Colony Forming Assay | SET-2 | 50 nM Bomedemstat | Further significant reduction in colony formation | [4] |
| Apoptosis Assay | SET-2 | Bomedemstat | Dose-dependent increase in apoptosis | [3] |
| In Vivo Efficacy | JAK2-V617F Mouse Model | Daily Bomedemstat | Normalized blood counts, reduced spleen volume, improved survival | [2] |
Clinical Trial Data
Table 1: Phase 2 Study in Myelofibrosis (NCT03136185) [5][6][7][8]
| Parameter | Patient Population | Starting Dose | Key Efficacy Outcomes | Common Adverse Events |
|---|---|---|---|---|
| Spleen Volume Reduction (SVR) | Int-2 or High-Risk MF | 0.6 mg/kg/day | 64% of patients had a reduction in spleen volume at 24 weeks; 28% had SVR ≥20% | Dysgeusia, Diarrhea |
| Total Symptom Score (TSS) Reduction | Int-2 or High-Risk MF | 0.6 mg/kg/day | 72% of patients with baseline TSS ≥20 had a reduction at 24 weeks; 24% had a ≥50% reduction | |
| Bone Marrow Fibrosis | Int-2 or High-Risk MF | 0.6 mg/kg/day | 31% of evaluable patients had an improvement of 1 grade; 50% were stable | |
| Hemoglobin Improvement | Int-2 or High-Risk MF | 0.6 mg/kg/day | 90% of evaluable patients had stable or improved hemoglobin |
| Mutant Allele Frequency (MAF) | Int-2 or High-Risk MF | 0.6 mg/kg/day | JAK2 MAFs fell by 31% in 46% of patients; ASXL1 MAFs fell by 40% in 71% of patients | |
Table 2: Phase 2b Study in Essential Thrombocythemia (NCT04254978) [1]
| Parameter | Patient Population | Starting Dose | Key Efficacy Outcomes | Common Adverse Events |
|---|---|---|---|---|
| Platelet Count Reduction | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | 91% of patients treated for ≥12 weeks achieved platelet count ≤400x109/L | Dysgeusia (55%), Constipation (38%), Thrombocytopenia (34%), Arthralgia (27%) |
| Durable Response | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | 83% of patients treated for >24 weeks achieved a durable response (platelets ≤400x109/L for ≥12 weeks) | |
| White Blood Cell (WBC) Count | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | 89% of patients with baseline WBC ≥10x109/L had a reduction to <10x109/L |
| Symptom Improvement (TSS) | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | In patients with baseline TSS ≥10, 69% showed reductions at Week 12 | |
Experimental Protocols
In Vitro Colony Forming Cell (CFC) Assay
-
Cell Culture: The JAK2-V617F positive human cell line SET-2 is cultured in an appropriate medium.
-
Treatment: Cells are treated with bomedemstat at final concentrations of 25 nM and 50 nM, or with DMSO as a vehicle control.
-
Plating: Cells are seeded in methylcellulose-based medium (e.g., MethoCult™) in 35 mm culture dishes.
-
Incubation: Plates are incubated for 12-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Colonies are enumerated and characterized based on their morphology using an inverted microscope.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: SET-2 cells are treated with varying concentrations of bomedemstat or DMSO for a specified duration.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
In Vivo Myelofibrosis Mouse Model
-
Animal Model: A validated mouse model of myelofibrosis, such as one induced by transplantation of JAK2-V617F-mutated hematopoietic stem cells, is used.
-
Drug Administration: Bomedemstat is administered once daily via oral gavage. A vehicle control group receives the formulation excipients.
-
Monitoring: Peripheral blood counts are monitored regularly. Spleen size is measured at defined intervals. Survival is monitored daily.
-
Endpoint Analysis: At the end of the study, bone marrow is harvested for histological analysis of fibrosis using Gömöri's trichrome stain. Spleens are collected for weight and histological examination.
Conclusion
Bomedemstat (IMG-7289) has demonstrated a promising preclinical and clinical profile as a first-in-class LSD1 inhibitor for the treatment of myeloproliferative neoplasms. Its unique mechanism of action, which involves the epigenetic regulation of malignant hematopoietic stem and progenitor cells, offers a novel therapeutic strategy for patients with MF and ET. The data summarized in this technical guide highlight the potent anti-neoplastic activity of bomedemstat and provide a rationale for its ongoing clinical development. Further studies will continue to elucidate the full potential of this targeted therapy in managing and potentially modifying the natural history of MPNs.
References
- 1. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 6. HKU Scholars Hub: A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Advanced Myelofibrosis (MF): Updated Results and Genomic Analyses [hub.hku.hk]
- 7. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Target Validation of Bomedemstat Dihydrochloride in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat dihydrochloride (formerly IMG-7289), an orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), is a promising therapeutic agent under investigation for various hematological malignancies. LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs), by promoting cell proliferation and blocking differentiation.[1][2][4] Bomedemstat's targeted inhibition of LSD1 aims to reverse these aberrant epigenetic modifications, thereby restoring normal hematopoietic cell differentiation and proliferation. This technical guide provides a comprehensive overview of the target validation for Bomedemstat in hematological malignancies, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
The Target: Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a critical epigenetic modulator that, as part of various corepressor complexes, removes mono- and dimethyl groups from H3K4, a mark associated with active gene transcription.[3][5] It can also demethylate H3K9me1/2, a repressive mark. Beyond histones, LSD1 targets non-histone proteins such as p53 and DNMT1, further highlighting its central role in cellular processes.[2][4] In the context of hematological malignancies, the overexpression of LSD1 is associated with a block in cellular differentiation and enhanced proliferation of malignant progenitor cells.[1][2] Inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it a compelling therapeutic target.[4][6]
Mechanism of Action of Bomedemstat
Bomedemstat is a potent and irreversible inhibitor of LSD1.[3][6] It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme, leading to its inactivation.[7] This irreversible inhibition results in a sustained increase in H3K4 and H3K9 methylation, leading to altered gene expression.[6] The downstream effects include the induction of apoptosis and cell cycle arrest in malignant cells.[6]
Preclinical Validation
In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of Bomedemstat in various hematological cancer cell lines.
| Cell Line | Cancer Type | Key Findings | Reference |
| SET-2 | Essential Thrombocythemia (JAK2 V617F) | Induces apoptosis via BCL-XL and PUMA in a TP53-dependent manner; leads to cell cycle arrest. | [6] |
| Various AML cell lines | Acute Myeloid Leukemia | Inhibition of LSD1 leads to anti-leukemic activity and reduction of leukemic stem cell growth. | [1] |
In Vivo Efficacy
In animal models of myeloproliferative neoplasms, Bomedemstat has shown significant therapeutic effects.
| Animal Model | Key Findings | Reference |
| Mouse models of MPNs | Reduced elevated peripheral cell counts, spleen size, and inflammatory cytokines; decreased mutant allele frequencies and marrow fibrosis. | [8] |
| Oral gavage (45 mg/kg; once daily; 56 d) | Normalized or improved blood cell counts, reduced spleen volumes, restored normal splenic architecture, and reduced bone marrow fibrosis. | [6] |
Clinical Validation
Bomedemstat is being evaluated in multiple clinical trials for various hematological malignancies, most notably myelofibrosis (MF) and essential thrombocythemia (ET).
Myelofibrosis (MF)
A Phase 2b study (NCT03136185) in patients with advanced MF who are intolerant to or have an inadequate response to JAK inhibitors has shown promising results.[9][10]
| Parameter | Result | Reference |
| Total Symptom Score (TSS) | 78% of patients showed an improvement at 12 weeks. | [11] |
| Spleen Volume | 86% of evaluable patients showed a reduction at 12 weeks. | [11] |
| Mutant Allele Frequency | 32% of patients experienced a decrease from baseline. | [11] |
| Bone Marrow Fibrosis | Improvement observed in some patients. | [8] |
Essential Thrombocythemia (ET)
A Phase 2b study (NCT04254978) in patients with ET who are resistant to or intolerant of at least one standard treatment has also demonstrated clinical activity.[12]
| Parameter | Result | Reference |
| Platelet Count Reduction (<400 x 109/L) | Achieved in 97% of patients treated for more than 24 weeks. | [13] |
| Durable Response (Platelet count ≤400 x 109/L for at least 12 weeks) | Achieved in 81% of patients. | [13] |
| Symptomatic Improvement (Decrease in Total Symptom Score) | Experienced by 58% of patients at 24 weeks. | [13] |
| Mutant Allele Burden (JAK2 and CALR) | Decreased during treatment. | [13] |
Experimental Protocols
Western Blot Analysis for Histone Methylation
-
Objective: To assess the effect of Bomedemstat on global levels of H3K4me2.
-
Methodology:
-
Cells are treated with Bomedemstat or vehicle control for a specified time.
-
Histones are extracted from cell nuclei using an acid extraction protocol.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the relative levels of H3K4me2 normalized to total H3.
-
Cell Proliferation Assay
-
Objective: To determine the effect of Bomedemstat on the proliferation of hematological cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of Bomedemstat or vehicle control.
-
After a specified incubation period (e.g., 72 or 96 hours), a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
-
The plate is incubated according to the manufacturer's instructions.
-
The luminescence or absorbance is measured using a plate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by Bomedemstat.
-
Methodology:
-
Cells are treated with Bomedemstat or vehicle control for a specified time.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) is determined.
-
Signaling Pathways and Workflows
Caption: Bomedemstat's mechanism of action.
Caption: Workflow for Bomedemstat target validation.
Conclusion
The comprehensive preclinical and clinical data strongly support the validation of LSD1 as a therapeutic target in hematological malignancies. This compound has demonstrated a clear mechanism of action, potent in vitro and in vivo efficacy, and promising clinical activity in patients with myelofibrosis and essential thrombocythemia. The ongoing clinical development of Bomedemstat holds the potential to offer a novel, targeted therapeutic option for patients with these challenging diseases. Further investigation into biomarkers of response and potential combination therapies will continue to refine the clinical application of this promising agent.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bomedemstat - Wikipedia [en.wikipedia.org]
- 4. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 5. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpnadvocacy.com [mpnadvocacy.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
Bomedemstat Dihydrochloride: A Technical Guide to its Impact on Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat dihydrochloride (formerly IMG-7289) is an investigational, orally bioavailable small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is a critical epigenetic regulator involved in the self-renewal of malignant myeloid cells and a key player in the differentiation of hematopoietic progenitors.[1] This technical guide provides a comprehensive overview of the mechanism of action of bomedemstat, its effects on hematopoietic stem cells (HSCs), and a summary of key clinical findings, with a focus on its therapeutic potential in myeloproliferative neoplasms (MPNs).
Core Mechanism of Action: LSD1 Inhibition
LSD1, an enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), plays a pivotal role in regulating gene transcription. In hematopoiesis, LSD1 is essential for the self-renewal of malignant myeloid cells and influences the differentiation pathways of myeloid progenitors.[1] Bomedemstat's irreversible inhibition of LSD1 leads to a cascade of downstream effects, most notably promoting the maturation of megakaryocytes, the precursor cells to platelets.[1][2][3] By blocking LSD1, bomedemstat facilitates the expression of genes that drive megakaryocyte differentiation, a process often dysregulated in MPNs.[1]
The LSD1-GFI1B Signaling Axis in Hematopoiesis
A critical regulatory network in the differentiation of HSCs into mature megakaryocytes involves the LSD1-GFI1B signaling axis.[1] Growth Factor Independence 1B (GFI1B) is a transcriptional repressor crucial for normal megakaryopoiesis and erythropoiesis.[1] GFI1B recruits LSD1 to specific gene promoters, forming a complex that represses genes that would otherwise direct progenitor cells toward other myeloid lineages.[1] This targeted gene repression is fundamental for committing hematopoietic progenitors to the megakaryocytic fate.[1] Bomedemstat disrupts this repressive function of the GFI1B-LSD1 complex, leading to the expression of genes that promote megakaryocyte maturation and platelet production.[1]
Bomedemstat's disruption of the LSD1-GFI1B repressive complex.
Clinical Development and Efficacy in Myeloproliferative Neoplasms
Bomedemstat has undergone clinical investigation for the treatment of MPNs, primarily essential thrombocythemia (ET) and myelofibrosis (MF), which are disorders originating from hematopoietic stem cells.
Essential Thrombocythemia (ET)
A Phase 2b clinical trial (NCT04254978) evaluated the safety and efficacy of bomedemstat in patients with ET who were resistant to or intolerant of at least one standard treatment.[4]
Quantitative Data Summary from the NCT04254978 Trial
| Parameter | Baseline (Mean/Median) | Post-Treatment Results | Citation |
| Patient Demographics | N=73 | [4] | |
| Age (Median) | 68 years | - | [5] |
| Hematologic Parameters | |||
| Platelet Count | 825 x 10⁹/L (mean) | 95% (61/64) of patients treated for ≥24 weeks had platelet counts reduced to ≤400 x 10⁹/L. Median time to response was 10 weeks. | [4][5] |
| White Blood Cell (WBC) Count | 8.9 x 10⁹/L (mean) | Of patients with baseline WBC >10 x 10⁹/L (19%), 100% treated for ≥24 weeks had their WBC count reduced to ≤10 x 10⁹/L. | [4][5] |
| Hemoglobin (Hb) | 13.1 g/dL (mean) | Mean Hb remained stable. | [4][5] |
| Symptom Burden | |||
| MPN-SAF Total Symptom Score (TSS) | Median TSS at baseline was 15. | In patients with baseline TSS >20, 78% experienced an improvement at Week 24, with 52% improving by ≥10 points. | [4][5] |
| Fatigue (Median Score) | 4.0 | Improved to 3.0 by Week 24. | [4] |
| Molecular Response | |||
| Mutant Allele Frequency (VAF) | - | 67% of patients had a decrease in allele load. | [6] |
| Homozygous Mutant Cells | - | The proportion of homozygous cells dropped by a mean of 66%. | [4] |
Myelofibrosis (MF)
A Phase 1/2 clinical trial (NCT03136185) assessed bomedemstat in patients with advanced myelofibrosis.[1]
Quantitative Data Summary from the NCT03136185 Trial
| Parameter | Baseline (Median) | Post-Treatment Results (at 24 weeks) | Citation |
| Patient Demographics | N=89 | [1] | |
| Age | 68 years | - | [1] |
| Efficacy Endpoints | |||
| Spleen Volume Reduction (SVR) | 1354 cm³ | 64% of evaluable patients (n=50) experienced a decrease in SVR. 28% had a decrease of at least 20%, and 6% had a decrease of at least 35%. | [1] |
| Total Symptom Score (TSS) | 25 | 55% of all patients (n=51) had a decrease in TSS. 22% had a decrease of 50% or higher. | [1] |
| Hemoglobin (in transfusion-independent patients) | - | 90% (n=41) had stable or improved hemoglobin levels. 44% had an increase of at least 1.0 g/dL. | [1] |
| Bone Marrow Fibrosis | - | 85% of patients had improved or stable bone marrow fibrosis scores. | [1] |
Experimental Protocols
NCT04254978: Bomedemstat in Essential Thrombocythemia
-
Study Design: A global, open-label, Phase 2b study of bomedemstat administered once daily for at least 24 weeks.[4]
-
Key Inclusion Criteria: Patients with a diagnosis of ET requiring cytoreduction who were resistant to or intolerant of at least one standard treatment, with a platelet count >450x10⁹/L and hemoglobin ≥10 g/dL.[5][7]
-
Dosing: The starting dose was 0.6 mg/kg/day, titrated to maintain a platelet count of 200-400x10⁹/L.[5]
-
Primary Endpoint: Reduction of platelet count to <400 x 10⁹/L in the absence of new thromboembolic events.[4]
-
Exploratory Endpoints: Changes in mutant allele frequencies (VAF) assessed by deep sequencing of 261 genes, and changes in symptom burden.[4][5]
NCT03136185: Bomedemstat in Myelofibrosis
-
Study Design: A Phase 1/2 open-label study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of once-daily oral bomedemstat.[8]
-
Key Inclusion Criteria: Patients with intermediate-2 or high-risk primary or secondary myelofibrosis who were intolerant, refractory, or resistant to approved therapy, with a platelet count ≥100 x 10⁹/L.[9]
-
Dosing: The starting dose in the Phase 2b portion was 0.6 mg/kg/day, titrated to a target platelet count of 50-75x10⁹/L.[1][9]
-
Key Objectives: Safety, reduction in spleen volume, and improvement in total symptom scores.[9]
-
Assessments: Serial bone marrow biopsies and imaging studies were centrally reviewed.[9]
A generalized workflow for the Bomedemstat clinical trials.
Conclusion
This compound represents a novel therapeutic approach for myeloproliferative neoplasms through its targeted inhibition of LSD1. By modulating the epigenetic landscape of hematopoietic stem and progenitor cells, bomedemstat promotes the differentiation of megakaryocytes, leading to a reduction in platelet counts in patients with essential thrombocythemia. Furthermore, clinical data in myelofibrosis suggests broader effects on hematopoiesis, including improvements in anemia, spleen size, and symptom burden. The evidence to date indicates that bomedemstat has the potential to be a disease-modifying agent in these challenging hematologic malignancies. Ongoing and future studies will further elucidate its long-term safety and efficacy and its precise role in the treatment paradigm for MPNs.
References
- 1. onclive.com [onclive.com]
- 2. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 promotes the egress of hematopoietic stem and progenitor cells into the bloodstream during the endothelial-to-hematopoietic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epigenetic Effects of Bomedemstat Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat dihydrochloride (formerly IMG-7289, now MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a critical epigenetic enzyme involved in the regulation of gene expression through the demethylation of histones, particularly H3K4me1/2 and H3K9me1/2.[1] By inhibiting LSD1, bomedemstat alters the epigenetic landscape, leading to changes in gene transcription that impact the proliferation and differentiation of hematopoietic cells.[1] This targeted epigenetic modulation is central to its therapeutic potential in myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[2][3] Preclinical and clinical studies have demonstrated bomedemstat's efficacy in managing the signs and symptoms of essential thrombocythemia (ET) and myelofibrosis (MF), including reducing platelet counts, improving symptom burden, and potentially altering the disease course by reducing the mutant allele burden.[4][5] This technical guide provides a comprehensive overview of the epigenetic modifications induced by bomedemstat, its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its effects.
Mechanism of Action: Targeting the Epigenetic Machinery
Bomedemstat's primary mechanism of action is the irreversible inhibition of LSD1, a flavin-dependent monoamine oxidase.[1][6] LSD1, also known as KDM1A, removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are histone marks generally associated with active gene transcription.[1] By blocking this demethylation, bomedemstat leads to an increase in H3K4me1/2 levels at specific gene loci, thereby altering gene expression.[1] This epigenetic modulation is crucial for its therapeutic effects in MPNs, where the dysregulation of hematopoietic stem and progenitor cell proliferation and differentiation is a key pathological feature.[1]
LSD1 is overexpressed in the malignant megakaryocytes of patients with essential thrombocythemia.[7] These malignant cells are responsible for the downstream production of various factors that contribute to the disease phenotype.[7] By inhibiting LSD1, bomedemstat is thought to inhibit the malignant hematopoietic stem cell population implicated in MPNs.[6] This, in turn, is expected to reduce the abnormal effects of activated megakaryocytes, which mediate many of the symptoms in myelofibrosis through the production of growth factors and cytokines.[6]
Preclinical studies have highlighted the high specificity of bomedemstat, with a greater than 2,500-fold specificity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B).[1] This high specificity is intended to minimize off-target effects.
Signaling Pathway of LSD1 Inhibition by Bomedemstat
Caption: Bomedemstat's mechanism of action in the cell nucleus.
Quantitative Data from Clinical Trials
Bomedemstat has been evaluated in several clinical trials for patients with myeloproliferative neoplasms, primarily essential thrombocythemia and myelofibrosis. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Bomedemstat in Essential Thrombocythemia (Phase 2b Study - NCT04254978)[8]
| Parameter | Baseline (Mean/Median) | Post-Treatment Results |
| Platelet Count | 825 x 10⁹/L (mean) | 91% of patients treated ≥12 weeks achieved ≤400 x 10⁹/L.[8] |
| 83% of patients treated >24 weeks achieved a durable response (platelets ≤400 x 10⁹/L for ≥12 weeks).[8] | ||
| White Blood Cell (WBC) Count | 8.9 x 10⁹/L (mean) | 89% of patients with baseline WBC ≥10 x 10⁹/L had a reduction to <10 x 10⁹/L.[8] |
| Hemoglobin (Hb) | 13.1 g/dL (mean) | Maintained stable hemoglobin levels.[8] |
| Total Symptom Score (TSS) | 15 (median) | At Week 12, 69% of patients with baseline TSS ≥10 showed reductions.[8] |
| At Week 24, the median TSS for fatigue fell from 5 to 3.[8] | ||
| Mutant Allele Frequency (MAF) | JAK2 (45%), CALR (43%) | At Week 24, 87% of patients had a decrease in allele frequencies (mean: -29%).[8] |
Table 2: Efficacy of Bomedemstat in Myelofibrosis (Phase 2 Study)[9][10]
| Parameter | Patient Population | Results |
| Spleen Volume Reduction | 12 evaluable patients (24-week regimen) | 83% experienced a reduction in spleen volume.[9] |
| 14 evaluable patients (after cycle 1) | 50% had a reduction in spleen volume (median change: -14%).[10] | |
| Total Symptom Score (TSS) Reduction | 14 evaluable patients (after cycle 1) | 79% had a reduction in TSS (mean change: -28%).[10] |
| 21% of patients had a reduction greater than 50%.[10] | ||
| Bone Marrow Fibrosis | 13 evaluable patients (Day 84) | 2 patients showed improved bone marrow fibrosis scores.[10] |
| Hemoglobin | N/A | 70% of patients had stable or improved hemoglobin.[9] |
| Cytokine Levels | Patients with elevated baseline cytokines | >90% experienced significant cytokine reduction.[9] |
Detailed Experimental Protocols
The following section details the methodologies for key experiments cited in the preclinical and clinical evaluation of bomedemstat.
Phase 2b Clinical Trial in Essential Thrombocythemia (NCT04254978)[8]
-
Study Design: An ongoing, global, open-label, Phase 2b study of bomedemstat taken once daily for at least 24 weeks.
-
Patient Population: Patients with ET who are resistant or intolerant to at least one standard treatment.
-
Key Eligibility Criteria: Requirement for cytoreduction, platelet count >450 x 10⁹/L, and hemoglobin ≥10 g/dL.
-
Dosing: Starting dose of 0.6 mg/kg/day, titrated as needed to maintain a platelet count of 200-400 x 10⁹/L.
-
Endpoints:
-
Primary: Safety and response, defined as a platelet count ≤400 x 10⁹/L without thrombotic events.
-
Exploratory: Durability of response, symptom improvement (measured by Total Symptom Score - TSS), reduction in WBC counts, and reduction of mutation burden.
-
-
Molecular Analysis: Sequencing of 261 genes was performed to identify mutations in genes such as JAK2, CALR, and MPL.
Phase 2 Dose-Finding Study in Myelofibrosis[9]
-
Study Design: An ongoing, open-label, dose-finding Phase 2b study.
-
Patient Population: Adults with intermediate-2 or high-risk myelofibrosis who were intolerant of or resistant to ruxolitinib.
-
Key Eligibility Criteria: Platelet count of ≥100 x 10⁹/L.
-
Treatment Regimen: Patients were treated with bomedemstat for 12 weeks, followed by a washout period of up to 28 days. Patients with clinical benefit could resume treatment for additional 12-week cycles.
-
Dosing: Started at a subtherapeutic dose of 0.25 mg/kg per day and was up-titrated weekly until the platelet count reached between 50 and 100 x 10⁹/L.
-
Assessments: Bone marrow biopsies and imaging studies were conducted at baseline and during the washout period.
Experimental Workflow: Clinical Trial Protocol
Caption: Generalized workflow for a clinical trial of Bomedemstat.
Conclusion
This compound represents a novel therapeutic approach for myeloproliferative neoplasms by targeting the epigenetic regulator LSD1. Its mechanism of action, centered on the inhibition of histone demethylation, leads to significant alterations in gene expression, ultimately affecting the proliferation and differentiation of malignant hematopoietic cells. Clinical data has demonstrated its potential to normalize blood counts, alleviate symptom burden, and possibly modify the disease course in patients with essential thrombocythemia and myelofibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals investigating the epigenetic effects of bomedemstat and its therapeutic applications. Further investigation in ongoing and future clinical trials will continue to delineate the full potential of this promising epigenetic modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is Bomedemstat used for? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 8. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ashpublications.org [ashpublications.org]
Bomedemstat Dihydrochloride: A Technical Guide to its Impact on Megakaryocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat dihydrochloride (formerly IMG-7289), an orally bioavailable, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), is under investigation as a novel therapeutic for myeloproliferative neoplasms (MPNs), including essential thrombocythemia (ET) and myelofibrosis (MF).[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of bomedemstat, with a specific focus on its profound impact on megakaryocyte differentiation and its implications for the treatment of MPNs. Through the targeted inhibition of LSD1, bomedemstat modulates gene expression programs that govern megakaryopoiesis, leading to a reduction in platelet counts and a potential disease-modifying effect in patients with MPNs.[4][5]
Core Mechanism of Action: LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin-dependent monoamine oxidase that functions as a key epigenetic regulator.[2][6] It primarily catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a modification associated with transcriptional repression.[7] In the context of hematopoiesis, LSD1 is a critical component of several transcriptional repressor complexes that regulate the differentiation of hematopoietic stem and progenitor cells.[7]
Bomedemstat acts as an irreversible inhibitor of LSD1.[3] By binding to the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, bomedemstat prevents its demethylase activity.[7] This inhibition leads to the accumulation of H3K4 methylation at target gene promoters, resulting in the de-repression of genes that drive the differentiation and maturation of megakaryocytes.[1][8]
The LSD1-GFI1B Axis in Megakaryocyte Differentiation
A key molecular mechanism underlying bomedemstat's effect on megakaryopoiesis involves the disruption of the LSD1-GFI1B (Growth Factor Independence 1B) transcriptional repressor complex.[1][8] GFI1B is a zinc-finger transcription factor that is essential for normal erythropoiesis and megakaryopoiesis.[1] It recruits LSD1 to specific gene promoters, where the complex represses the expression of genes that would otherwise direct hematopoietic progenitors toward other myeloid lineages.[1][8]
The inhibition of LSD1 by bomedemstat disrupts the repressive function of the GFI1B-LSD1 complex.[1] This leads to the upregulation of genes that promote commitment to the megakaryocytic lineage and the subsequent maturation of megakaryocytes, the precursor cells to platelets.[1][8]
Quantitative Data on Bomedemstat's Effects
Clinical studies of bomedemstat in patients with ET and MF have demonstrated its efficacy in reducing platelet counts and improving disease-related symptoms.
Table 1: Clinical Efficacy of Bomedemstat in Essential Thrombocythemia (Phase 2 Study)
| Endpoint | Result | Citation |
| Platelet Count Reduction (≤ 400 x 10⁹/L) | 100% of patients treated for ≥24 weeks (n=62) | [9] |
| Durable Platelet Response (≤ 400 x 10⁹/L for ≥12 weeks by week 48) | 89% of patients treated for at least 48 weeks (n=28) | [9] |
| Median Time to First Normal Platelet Count | 10 weeks | [9] |
| Reduction in Mutant Allele Frequencies (JAK2 and CALR) | 67% of patients (20/30) showed a net decrease | [9] |
| Reduction in Homozygous Mutant Granulocytes | 100% of patients with baseline loss of heterozygosity (5/5) | [9] |
| Symptom Improvement (TSS > 20 at baseline) | 75% of patients (9/12) showed a decrease in Total Symptom Score | [9] |
Table 2: Clinical Efficacy of Bomedemstat in Myelofibrosis (Phase 2 Study)
| Endpoint | Result | Citation |
| Reduction in Spleen Volume | 64% of evaluable patients (N=50) had a reduction | [10] |
| Spleen Volume Reduction ≥20% | 28% of evaluable patients (N=50) | [10] |
| Reduction in Total Symptom Score (TSS ≥20 at baseline) | 72% of patients (18/25) at 24 weeks | [10] |
| TSS Reduction ≥50% | 24% of patients (6/25) at 24 weeks | [10] |
| Improvement in Bone Marrow Fibrosis | 31% of evaluable patients (N=52) improved by 1 grade | [10] |
| Reduction in JAK2 Mutant Allele Frequency | Mean reduction of 31% in 46% of patients (N=24) at ~24 weeks | [10] |
Experimental Protocols
Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay
This assay is used to quantify megakaryocyte progenitor cells and assess the impact of compounds on their proliferation and differentiation.
Materials:
-
MegaCult™-C kit (STEMCELL Technologies)
-
Human CD34+ hematopoietic stem and progenitor cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Recombinant human thrombopoietin (TPO), interleukin-3 (IL-3), and interleukin-6 (IL-6)
-
This compound (or other test compounds)
-
Double-chamber slides
-
Anti-human CD41 antibody
-
Staining reagents (e.g., biotinylated secondary antibody, alkaline phosphatase-avidin conjugate)
Procedure:
-
Thaw and prepare MegaCult™-C medium according to the manufacturer's instructions.[11]
-
Prepare a cell suspension of human CD34+ cells in IMDM.
-
Add cytokines (TPO, IL-3, IL-6) and the desired concentrations of bomedemstat or vehicle control to the MegaCult™-C medium.
-
Mix the cell suspension with the medium and dispense into the wells of a double-chamber slide (e.g., 5.0 x 10³ cells/well).[1]
-
Incubate the slides for 10-14 days at 37°C in a humidified incubator with 5% CO₂.[1]
-
Following incubation, fix and stain the colonies with an anti-human CD41 antibody to identify megakaryocyte colonies.[1][12]
-
Count the number of CFU-MK colonies and classify them by size (e.g., small: 3-20 cells/colony; medium: 21-49 cells/colony; large: ≥50 cells/colony).[4]
References
- 1. Megakaryocyte and platelet markers | Abcam [abcam.com]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of imaging flow cytometry to define intermediates of megakaryopoiesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Single-cell analysis of ploidy and the transcriptome reveals functional and spatial divergency in murine megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High ploidy large cytoplasmic megakaryocytes are hematopoietic stem cells regulators and essential for platelet production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bomedemstat Dihydrochloride In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (formerly IMG-7289) is an investigational, orally bioavailable, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1, a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in cell proliferation, differentiation, and maturation.[2][3] It functions by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including myeloproliferative neoplasms (MPNs) and small cell lung cancer.[4] Bomedemstat's mechanism of action involves the irreversible inhibition of LSD1, leading to an accumulation of H3K4 and H3K9 methylation, which in turn alters gene expression to suppress tumor cell growth and induce apoptosis.[1]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of bomedemstat dihydrochloride in vitro using a WST-1 cell proliferation assay.
Data Presentation
The anti-proliferative activity of bomedemstat and other LSD1 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for LSD1 inhibitors.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value |
| Bomedemstat | Jak2V617F cells | Proliferation/Apoptosis | 96 hours | 50 nM - 1 µM[1] |
| LSD1 Inhibitor 14 | HepG2 | Antiproliferative | Not Specified | 0.93 µM[5][6] |
| HEP3B | Antiproliferative | Not Specified | 2.09 µM[5][6] | |
| HUH6 | Antiproliferative | Not Specified | 1.43 µM[5][6] | |
| HUH7 | Antiproliferative | Not Specified | 4.37 µM[5][6] | |
| ORY-1001 | THP-1 | Differentiation | Not Specified | 18 nM[7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
In Vitro Cell Proliferation Assay Using WST-1 Reagent
This protocol details the steps to measure the anti-proliferative effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HEL, SET-2, or other relevant lines)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
WST-1 cell proliferation reagent
-
96-well flat-bottom sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 450 nm and a reference wavelength >600 nm)
-
Sterile pipette tips and tubes
Procedure:
-
Cell Culture and Maintenance:
-
Culture the selected cancer cell line in complete culture medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain logarithmic growth.
-
-
Preparation of Bomedemstat Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect the cells.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment (typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Cell Treatment:
-
Allow the cells to adhere and stabilize for 24 hours in the incubator.
-
Prepare serial dilutions of bomedemstat from the stock solution in complete culture medium. A typical starting concentration range to test would be from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells (for adherent cells) or directly add to the wells (for suspension cells) 100 µL of the bomedemstat dilutions.
-
For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest bomedemstat concentration (typically ≤ 0.1%).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[2][3]
-
Incubate the plate for an additional 1-4 hours at 37°C.[2][3] The incubation time with WST-1 should be optimized for each cell line to obtain a linear absorbance response.[8]
-
Gently shake the plate for 1 minute on a shaker to ensure a homogenous mixture.[2][3]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each bomedemstat concentration relative to the vehicle control (which represents 100% viability) using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the bomedemstat concentration.
-
Determine the IC50 value, which is the concentration of bomedemstat that inhibits cell proliferation by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. materialneutral.info [materialneutral.info]
Preparing Bomedemstat dihydrochloride stock solution for cell culture
Application Notes and Protocols for Bomedemstat Dihydrochloride
Topic: Preparing this compound Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (also known as IMG-7289 dihydrochloride) is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the differentiation and proliferation of malignant cells.[1][2] By inhibiting LSD1, bomedemstat alters gene expression through the modulation of histone methylation, leading to the suppression of tumor cell growth and induction of apoptosis.[2][3] These characteristics make it a compound of significant interest in oncology and hematology research. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell-based assays.
Quantitative Data Summary
The following tables summarize key quantitative information for the preparation and use of this compound in cell culture experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 519.61 g/mol | [4] |
| Mechanism of Action | Irreversible inhibitor of LSD1 | [3][4] |
| Primary Cellular Effect | Increases H3K4 and H3K9 methylation, alters gene expression, inhibits cancer cell proliferation, and induces apoptosis. | [3] |
Table 2: Solubility Information
| Solvent | Solubility | Notes |
| Water | Insoluble | [4] |
| DMSO | ≥ 100 mg/mL (192.45 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] |
| Ethanol | 100 mg/mL | [4] |
Table 3: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation | Details |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [5] |
| Typical Stock Concentration | 10 mM | A common starting concentration for in vitro assays.[6] |
| Storage Temperature | -20°C or -80°C | [3][5][6] |
| Short-term Storage | -20°C for up to 1 month | [3] |
| Long-term Storage | -80°C for up to 6 months | [3] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquot the stock solution into single-use volumes.[3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: In a chemical fume hood, ensure all materials are clean and sterile. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 5.196 mg of the compound (Molecular Weight = 519.61 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 5.196 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[5] If the compound does not fully dissolve, a brief sonication in a water bath for 5-10 minutes can be applied.[5]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and that no particulates are visible.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Dilution of this compound Stock Solution for Cell Treatment
Bomedemstat's poor aqueous solubility requires careful dilution into cell culture media to prevent precipitation.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: It is recommended to perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Addition to Culture Medium: When adding the Bomedemstat stock solution to your aqueous cell culture medium, do so dropwise while gently swirling the medium.[5] This helps to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your cell culture, as high concentrations can be toxic to cells. It is good practice to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
-
Troubleshooting Precipitation: If precipitation occurs upon dilution, consider the following:
Visualizations
Bomedemstat Mechanism of Action
Caption: Bomedemstat inhibits LSD1, leading to altered gene expression.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Bomedemstat Dihydrochloride in In Vivo Mouse Models
Introduction
Bomedemstat dihydrochloride (formerly IMG-7289 dihydrochloride) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[1][2][3] In preclinical mouse models of myeloproliferative neoplasms (MPNs), bomedemstat has been shown to reduce elevated peripheral cell counts, decrease spleen size, mitigate inflammatory cytokines, lower mutant allele frequencies, and reduce bone marrow fibrosis.[1][2][4][5][6] These promising preclinical findings have supported its clinical development for treating various hematologic malignancies, including essential thrombocythemia (ET) and myelofibrosis (MF).[7][8][9][10][11][12]
These application notes provide a summary of reported in vivo dosages of this compound in mouse models and a detailed protocol for its preparation and administration.
Data Presentation: In Vivo Dosing of this compound
The following table summarizes the quantitative data on the dosage of this compound used in various mouse models as reported in preclinical studies.
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Mx-Jak2V617F | 15 mg/kg | Oral | Once daily | 42 days | [1] |
| Mx-Jak2V617F | 45 mg/kg | Oral Gavage | Once daily | 56 days | [13][14][15] |
| C57BL/6NJ | 45 mg/kg | Oral Gavage | Daily | Not Specified | [16] |
| NSG (for molecular analysis) | 25 mg/kg | Oral Gavage | Daily | Not Specified | [16] |
| NSG (for tumor growth kinetics) | 40 mg/kg | Oral Gavage | Days 1-5 of a 7-day cycle | Not Specified | [16] |
| C57BL/6 | 40, 50, or 60 mg/kg | Oral | Daily | 7 days | [17] |
| NOD/SCID with MV4-11 xenografts | 7.5 or 15 mg/kg | Oral | Daily | 21 days | [17] |
Signaling Pathway
Bomedemstat is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in hematopoiesis by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[13][14] In myeloproliferative neoplasms, LSD1 is essential for the maturation of megakaryocytes and the self-renewal of malignant hematopoietic stem cells.[11][18][19] By inhibiting LSD1, bomedemstat alters gene expression, which suppresses the proliferation of malignant cells and promotes their differentiation.[3]
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
This protocol is based on methodologies reported for administering bomedemstat to mice.[16]
Materials:
-
This compound powder
-
Sterile water for injection
-
Tween-80 (Polysorbate 80)
-
Carboxymethylcellulose sodium salt (CMC-Na)
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Calibrated scale
-
Sterile syringes and gavage needles
Procedure:
-
Vehicle Preparation (0.5% Tween-80 and 0.5% CMC-Na in sterile water): a. In a sterile beaker, add a magnetic stir bar and the required volume of sterile water. b. While stirring, slowly add Tween-80 to a final concentration of 0.5% (w/v). For example, for 10 mL of vehicle, add 50 mg of Tween-80. c. Continue stirring and slowly add carboxymethylcellulose sodium salt to a final concentration of 0.5% (w/v). For 10 mL of vehicle, add 50 mg of CMC-Na. d. Stir the solution until both components are fully dissolved. This may take some time, and gentle warming can aid dissolution. e. Sterile-filter the final vehicle solution if necessary.
-
Bomedemstat Formulation: a. Determine the required concentration of bomedemstat based on the desired dose (e.g., 40 mg/kg) and the average weight of the mice. A typical administration volume for oral gavage in mice is 100 µL per 20 g of body weight (5 mL/kg). b. Example Calculation for a 40 mg/kg dose:
- For a 20 g mouse, the dose is 0.8 mg.
- If the administration volume is 100 µL (0.1 mL), the required concentration is 8 mg/mL. c. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. d. Add the prepared vehicle to the powder to achieve the final desired concentration. e. Vortex or stir the suspension until it is homogeneous. Bomedemstat should be resuspended immediately before administration to ensure uniform dosing.
2. In Vivo Administration via Oral Gavage
Procedure:
-
Animal Handling: a. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head. b. The mouse should be held in a vertical position.
-
Gavage Administration: a. Draw the appropriate volume of the bomedemstat suspension into a syringe fitted with a proper-sized gavage needle (a 20-gauge, 1.5-inch curved needle is suitable for adult mice). b. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the side of the mouth towards the esophagus. c. Gently advance the needle into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and reposition. d. Once the needle is correctly placed, slowly dispense the solution. e. Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: a. Observe the mouse for a short period after administration to ensure there are no immediate adverse effects, such as respiratory distress. b. Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.[17]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using bomedemstat in a mouse model of a myeloproliferative neoplasm.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [scholarship.miami.edu]
- 3. What is Bomedemstat used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 7. researchgate.net [researchgate.net]
- 8. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 11. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bomedemstat | LSD inhibitor | TargetMol [targetmol.com]
- 16. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Analysis of H3K4 Methylation Following Bomedemstat Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (formerly IMG-7289, now MK-3543) is an orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, a flavin-dependent monoamine oxidase, plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are histone marks generally associated with active gene transcription.[1][3] By inhibiting LSD1, Bomedemstat leads to an increase in global H3K4 methylation levels, subsequently altering gene expression.[1][3] This mechanism is crucial for its therapeutic effects, particularly in the context of myeloproliferative neoplasms where LSD1 is often overexpressed.[4] Western blotting is a fundamental technique to qualitatively and quantitatively assess the pharmacodynamic effects of Bomedemstat on H3K4 methylation. This document provides a detailed protocol for performing Western blot analysis of H3K4 methylation in cell lines after treatment with Bomedemstat.
Signaling Pathway of Bomedemstat Action
Bomedemstat exerts its effect by irreversibly binding to and inhibiting the enzymatic activity of LSD1. This inhibition prevents the demethylation of H3K4me1 and H3K4me2, leading to their accumulation. The increased levels of these active histone marks contribute to altered gene expression, impacting cellular processes such as proliferation and differentiation.
Experimental Protocols
Cell Culture and Bomedemstat Treatment
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in appropriate culture dishes at a density that will allow for logarithmic growth during the treatment period and not reach confluency.
-
Bomedemstat Preparation: Prepare a stock solution of Bomedemstat in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of Bomedemstat concentrations (e.g., 0.01 µM to 1 µM) for a specified duration (e.g., 24 to 96 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Bomedemstat treatment.
Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone isolation.[5][6]
-
Cell Lysis:
-
Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) at a density of 10⁷ cells/mL.
-
Lyse the cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Discard the supernatant and wash the nuclear pellet with half the volume of TEB, then centrifuge again.
-
Resuspend the washed nuclear pellet in 0.2 N HCl at a density of 4x10⁷ nuclei/mL.
-
Extract histones overnight at 4°C with gentle rotation.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the histone proteins.
-
Determine the protein concentration using a Bradford assay or a similar protein quantification method.
-
Store histone extracts in aliquots at -80°C.
-
Western Blot Protocol
The following is a general protocol for histone Western blotting and may require optimization for specific antibodies and cell types.[7][8][9]
-
Sample Preparation:
-
Mix 10-20 µg of histone extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 15% SDS-polyacrylamide gel. The high percentage gel is recommended for better resolution of low molecular weight histones.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. The smaller pore size is crucial for efficient capture of small histone proteins.
-
Transfer at 100V for 60-90 minutes in a wet transfer system or use a semi-dry transfer apparatus according to the manufacturer's instructions.
-
Verify transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-H3K4me1
-
Anti-H3K4me2
-
Anti-total Histone H3 (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the H3K4 methylation bands to the total Histone H3 band intensity for each sample.
-
Experimental Workflow
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of Bomedemstat on H3K4 methylation. The data is presented as the fold change in methylation signal normalized to total Histone H3 and relative to the vehicle control.
| Bomedemstat Concentration (µM) | Treatment Duration (hours) | Normalized H3K4me1 Intensity (Fold Change vs. Control) | Normalized H3K4me2 Intensity (Fold Change vs. Control) |
| 0 (Vehicle) | 72 | 1.0 | 1.0 |
| 0.01 | 72 | 1.5 | 1.8 |
| 0.1 | 72 | 2.8 | 3.5 |
| 1.0 | 72 | 4.2 | 5.1 |
Conclusion
This application note provides a comprehensive protocol for the analysis of H3K4 methylation changes induced by the LSD1 inhibitor Bomedemstat. Adherence to this detailed methodology will enable researchers to reliably assess the pharmacodynamic effects of Bomedemstat and other LSD1 inhibitors on histone methylation, providing valuable insights for drug development and epigenetic research. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 5. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 6. researchgate.net [researchgate.net]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for Flow Cytometry Analysis of Hematopoietic Cells Treated with IMG-7289 (Bomedemstat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMG-7289, also known as bomedemstat, is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is an epigenetic enzyme crucial for the self-renewal of malignant myeloid cells and the regulation of hematopoietic differentiation.[2][3] By inhibiting LSD1, IMG-7289 alters gene expression programs that control the proliferation and maturation of hematopoietic stem and progenitor cells (HSPCs).[4][5] This mechanism of action is being explored for the treatment of various myeloproliferative neoplasms (MPNs), including myelofibrosis (MF) and essential thrombocythemia (ET).[6][7]
Flow cytometry is an indispensable tool for characterizing the effects of IMG-7289 on hematopoietic cell populations. It allows for the precise identification, enumeration, and phenotypic characterization of distinct cell subsets within the heterogeneous hematopoietic compartment, from primitive stem cells to mature effector cells. These application notes provide detailed protocols for the flow cytometric analysis of hematopoietic cells treated with IMG-7289, enabling researchers to investigate its impact on cell lineage commitment, differentiation, and maturation.
Mechanism of Action: LSD1 Inhibition in Hematopoiesis
LSD1, in complex with other proteins, demethylates histone H3 on lysine 4 (H3K4), a mark associated with active gene transcription.[1] By removing this mark, LSD1 represses the expression of genes involved in cell differentiation.[4][5] In the context of hematopoiesis, LSD1 activity is required for the proper maturation of various lineages, including megakaryocytes.[2][3] Inhibition of LSD1 by IMG-7289 leads to an increase in H3K4 methylation, thereby releasing the transcriptional repression of differentiation-associated genes. This can induce the maturation of malignant cells and suppress the proliferation of HSPCs.[4][8]
Quantitative Data Summary
The following tables summarize the expected hematological changes in patients with myeloproliferative neoplasms treated with IMG-7289, based on clinical trial data. These values can serve as a reference for expected outcomes in preclinical and clinical research.
Table 1: Hematologic Responses in Essential Thrombocythemia (ET) Patients Treated with IMG-7289
| Parameter | Baseline (Mean) | Post-Treatment Outcome | Reference |
| Platelet Count | >450 x 10⁹/L | ≤400 x 10⁹/L in ~95% of patients | [9] |
| White Blood Cell (WBC) Count | Variable | Reduction in patients with elevated baseline | [9] |
| Hemoglobin | ≥10 g/dL | Generally stable | [9] |
| Mutant Allele Frequency (e.g., JAK2, CALR) | Variable | Decrease observed in a majority of patients | [9] |
Table 2: Hematologic and Clinical Responses in Myelofibrosis (MF) Patients Treated with IMG-7289
| Parameter | Baseline | Post-Treatment Outcome | Reference |
| Platelet Count | ≥100 x 10⁹/L | Titrated to a target range of 50-75 x 10⁹/L | [3] |
| Hemoglobin (Transfusion-Independent) | Variable | Stable or improved in ~90% of patients | [3] |
| Spleen Volume | Enlarged | Reduction in ~64% of evaluable patients | [3] |
| Bone Marrow Fibrosis | Present | Improvement by ≥1 grade in ~31% of patients | [3] |
| Total Symptom Score (TSS) | Elevated | Reduction in ~72% of patients with baseline TSS ≥20 | [3] |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol is designed to identify and quantify various HSPC populations from bone marrow aspirates or peripheral blood mononuclear cells (PBMCs) following treatment with IMG-7289.
Materials:
-
Human bone marrow aspirate or peripheral blood
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Antibody Panel:
Table 3: Antibody Panel for Human HSPC Analysis
| Marker | Fluorochrome | Purpose |
| Lineage Cocktail (CD3, CD14, CD16, CD19, CD20, CD56) | FITC | Exclude mature lineages |
| CD34 | APC | HSPC marker |
| CD38 | PE-Cy7 | Differentiates primitive vs. committed progenitors |
| CD45RA | PerCP-Cy5.5 | Differentiates lymphoid vs. myeloid progenitors |
| CD90 (Thy-1) | PE | Marker for hematopoietic stem cells (HSCs) |
| CD49f | BV421 | HSC marker |
| CD123 | BV510 | Myeloid progenitor marker |
| CD135 (Flt3) | BV605 | Myeloid progenitor marker |
Procedure:
-
Sample Preparation:
-
Isolate mononuclear cells (MNCs) from bone marrow or peripheral blood using density gradient centrifugation with Ficoll-Paque.
-
Wash the isolated MNCs twice with PBS containing 2% FBS.
-
Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in staining buffer (PBS + 2% FBS).
-
-
Staining:
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to a flow cytometry tube.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Add the pre-titrated amounts of each fluorochrome-conjugated antibody from Table 3.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cell pellet in 300 µL of staining buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., at least 500,000) to accurately analyze rare populations.
-
Use appropriate compensation controls (single-stained beads or cells) and fluorescence minus one (FMO) controls to set gates.
-
Gating Strategy:
Protocol 2: Analysis of Myeloid Cell Differentiation
This protocol is designed to assess the effects of IMG-7289 on the differentiation and maturation of myeloid cells, particularly monocytes and granulocytes.
Materials:
-
Same as Protocol 1
-
Fluorochrome-conjugated antibodies (see Table 4)
Antibody Panel:
Table 4: Antibody Panel for Myeloid Lineage Analysis
| Marker | Fluorochrome | Purpose |
| CD45 | APC-H7 | Pan-leukocyte marker |
| CD33 | PE | Pan-myeloid marker |
| CD14 | FITC | Monocyte marker |
| CD16 | PerCP-Cy5.5 | Granulocyte and non-classical monocyte marker |
| HLA-DR | PE-Cy7 | Activation and monocyte subset marker |
| CD11b | APC | Myeloid marker |
| CD15 | BV421 | Granulocyte marker |
| CD64 | BV510 | Monocyte/macrophage marker |
Procedure:
-
Sample Preparation:
-
Prepare MNCs as described in Protocol 1. For whole blood analysis, use a red blood cell lysis buffer after staining.
-
-
Staining:
-
Follow the staining procedure as outlined in Protocol 1, using the antibody panel from Table 4.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Use appropriate compensation and FMO controls for gating.
-
Gating Strategy:
Expected Outcomes and Interpretation
Treatment with IMG-7289 is expected to induce changes in the hematopoietic landscape. Based on its mechanism of action and clinical observations, researchers can anticipate:
-
Reduction in HSPCs: A potential decrease in the frequency of primitive HSPCs (e.g., Lin-CD34+CD38-CD90+) due to inhibition of self-renewal.
-
Shift in Progenitor Populations: An alteration in the balance of myeloid and lymphoid progenitors, potentially favoring myeloid differentiation.
-
Induction of Myeloid Differentiation: An increase in the proportion of mature myeloid cells (e.g., CD14+ monocytes) relative to immature blasts, which may be observed in leukemia models.[8]
-
Changes in Mature Cell Counts: In MPN models or patient samples, a reduction in platelet counts is a key pharmacodynamic effect.[2] Effects on other mature lineages, such as neutrophils and monocytes, may also be observed.[10]
By employing the protocols outlined in these application notes, researchers can systematically evaluate the impact of IMG-7289 on hematopoietic cell populations, providing valuable insights into its therapeutic potential and mechanism of action.
References
- 1. Bomedemstat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 6. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 8. mdpi.com [mdpi.com]
- 9. Imago BioSciences Presents Positive Data from Ongoing Phase [globenewswire.com]
- 10. mpnadvocacy.com [mpnadvocacy.com]
Application Notes and Protocols for Studying Bomedemstat Efficacy in Myelofibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the preclinical efficacy of Bomedemstat (IMG-7289), a lysine-specific demethylase 1 (LSD1) inhibitor, in the context of myelofibrosis (MF).
Introduction to Bomedemstat and its Mechanism of Action in Myelofibrosis
Myelofibrosis is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. A key pathological feature of MF is the dysregulation of hematopoietic stem and progenitor cells, leading to excessive production of mature myeloid cells, particularly megakaryocytes. These abnormal megakaryocytes release pro-inflammatory and pro-fibrotic cytokines, driving the progressive scarring of the bone marrow.
Bomedemstat is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). In the context of myelofibrosis, LSD1 is implicated in the self-renewal of malignant hematopoietic stem cells and the differentiation of myeloid progenitors.[1][2] By inhibiting LSD1, Bomedemstat aims to normalize the aberrant differentiation of megakaryocytes and other myeloid cells, thereby reducing the production of pathogenic cytokines and mitigating bone marrow fibrosis.[1][3][4] Preclinical studies in mouse models of MPNs have demonstrated that Bomedemstat can reduce elevated peripheral blood cell counts, decrease spleen size, alleviate bone marrow fibrosis, and lower the mutant allele burden of driver mutations such as JAK2V617F.[1][2][5][6][7][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by Bomedemstat in myelofibrosis and a typical experimental workflow for evaluating its efficacy in a preclinical mouse model.
Recommended Animal Models for Myelofibrosis
Several murine models have been established to recapitulate the key features of human myelofibrosis. The choice of model depends on the specific scientific question being addressed.
| Animal Model | Driver Mutation/Induction Method | Key Features |
| JAK2V617F Retroviral Transplant | Retroviral transduction of bone marrow cells with human JAK2V617F followed by transplantation into lethally irradiated recipient mice.[9] | Polycythemia vera-like disease that can progress to myelofibrosis, splenomegaly, leukocytosis, and megakaryocyte hyperplasia.[9] |
| MPLW515L Retroviral Transplant | Retroviral transduction of bone marrow cells with human MPLW515L followed by transplantation into lethally irradiated recipient mice. | Thrombocytosis, splenomegaly, and bone marrow fibrosis.[3][10] |
| GATA1-low Knock-in | Hypomorphic mutation in the GATA1 gene, leading to reduced expression in megakaryocytes. | Progressive myelofibrosis, splenomegaly, and anemia with age.[7][11][12][13] |
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the efficacy of Bomedemstat in a JAK2V617F retroviral transplant model of myelofibrosis.
Protocol 1: Induction of Myelofibrosis using a JAK2V617F Bone Marrow Transplant Model
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c or C57BL/6)
-
Retroviral vector encoding human JAK2V617F
-
5-Fluorouracil (5-FU)
-
Lethal irradiation source (e.g., X-ray or gamma irradiator)
-
Sterile cell culture medium and syringes
Procedure:
-
Prepare Donor Mice: Treat donor mice with a single intraperitoneal injection of 5-FU (150 mg/kg) 4-6 days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.
-
Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow from femurs and tibias by flushing with sterile medium.
-
Retroviral Transduction: Transduce the harvested bone marrow cells with the retrovirus encoding JAK2V617F.
-
Prepare Recipient Mice: Lethally irradiate recipient mice (e.g., a total dose of 9 Gy, which can be split into two doses separated by several hours to reduce toxicity).
-
Bone Marrow Transplantation: Inject a defined number of transduced bone marrow cells (e.g., 0.5-2 x 10^6 cells) into the tail vein of the lethally irradiated recipient mice.
-
Disease Monitoring: Monitor the mice for signs of disease development, including changes in peripheral blood counts and spleen size, starting approximately 4-6 weeks post-transplantation.
Protocol 2: Bomedemstat Administration
Materials:
-
Bomedemstat (IMG-7289)
-
Vehicle solution (e.g., sterile water with 0.5% Tween-80 and 0.5% carboxymethylcellulose)
-
Oral gavage needles (size appropriate for mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of Bomedemstat in the vehicle solution at the desired concentration.
-
Dosing: Administer Bomedemstat or vehicle to the respective groups of mice once daily via oral gavage. The volume administered should be based on the body weight of the mouse (typically 5-10 mL/kg).
-
Treatment Duration: The duration of treatment will depend on the study design but typically ranges from 4 to 8 weeks.
Protocol 3: Assessment of Treatment Efficacy
A. Peripheral Blood Counts:
-
Collect peripheral blood samples (e.g., via retro-orbital bleeding) at regular intervals during the treatment period.
-
Perform complete blood counts (CBCs) using an automated hematology analyzer calibrated for mouse blood.
B. Spleen Size and Weight:
-
At the end of the study, euthanize the mice.
-
Carefully dissect the spleen and measure its weight. Spleen volume can also be determined by imaging techniques if available.
C. Bone Marrow Fibrosis Assessment:
-
Sample Collection: Harvest femurs and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify the femurs in 10% EDTA for 7-14 days.
-
Histology: Process the decalcified bones for paraffin embedding and sectioning (4-5 µm).
-
Staining: Perform Gomori's silver stain to visualize reticulin fibers.
-
Scoring: Grade the degree of bone marrow fibrosis using the European consensus scoring system (0-3 scale)[1][14][15][16][17]:
-
MF-0: Scattered linear reticulin with no intersections.
-
MF-1: Loose network of reticulin with many intersections.
-
MF-2: Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen.
-
MF-3: Diffuse and dense increase in reticulin with coarse bundles of collagen.
-
D. Cytokine Level Analysis:
-
Sample Collection: Collect plasma from peripheral blood.
-
Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-8/CXCL1) using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.[18][19][20]
E. JAK2V617F Allele Burden:
-
DNA Extraction: Extract genomic DNA from peripheral blood or bone marrow cells.
-
Quantification: Determine the percentage of the JAK2V617F allele using a quantitative PCR-based method, such as pyrosequencing.[12][13][21]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle vs. Bomedemstat).
Table 1: Effect of Bomedemstat on Hematological Parameters and Spleen Weight in a JAK2V617F Mouse Model
| Parameter | Vehicle | Bomedemstat (Dose) |
| White Blood Cells (x10^9/L) | ||
| Hemoglobin (g/dL) | ||
| Platelets (x10^9/L) | ||
| Spleen Weight (g) |
Table 2: Effect of Bomedemstat on Bone Marrow Fibrosis and JAK2V617F Allele Burden
| Parameter | Vehicle | Bomedemstat (Dose) |
| Bone Marrow Fibrosis Score (0-3) | ||
| JAK2V617F Allele Burden (%) |
Table 3: Effect of Bomedemstat on Plasma Cytokine Levels
| Cytokine | Vehicle (pg/mL) | Bomedemstat (Dose) (pg/mL) |
| IL-1β | ||
| IL-6 | ||
| TNF-α | ||
| IL-8/CXCL1 |
By following these detailed application notes and protocols, researchers can effectively utilize animal models to evaluate the preclinical efficacy of Bomedemstat for the treatment of myelofibrosis, generating robust data to support its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.miami.edu]
- 9. Expression of Jak2V617F causes a polycythemia vera-like disease with associated myelofibrosis in a murine bone marrow transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFECTIVENESS OF LSD1 INHIBITION FOR THE TREATMENT OF MPN - Jutzi J - - Jun 24 2017 [library.ehaweb.org]
- 11. research.fsu.edu [research.fsu.edu]
- 12. JAK2V617F allele burden in polycythemia vera: burden of proof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bone marrow fibrosis in myelofibrosis: pathogenesis, prognosis and targeted strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. European consensus on grading bone marrow fibrosis and assessment of cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] European consensus on grading bone marrow fibrosis and assessment of cellularity. | Semantic Scholar [semanticscholar.org]
- 17. czemp.org [czemp.org]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. rndsystems.com [rndsystems.com]
- 20. protocols.io [protocols.io]
- 21. JAK2 p.V617F detection and allele burden measurement in peripheral blood and bone marrow aspirates in patients with myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bomedemstat Dihydrochloride: Pharmacokinetic and Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat dihydrochloride (formerly IMG-7289) is an orally bioavailable, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent demethylase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, Bomedemstat alters gene expression, leading to the suppression of cancer cell proliferation and induction of apoptosis.[1] It is currently under investigation in clinical trials for the treatment of various myeloproliferative neoplasms, including essential thrombocythemia (ET) and myelofibrosis (MF).[3][4][5]
These application notes provide detailed protocols for key pharmacokinetic (PK) and pharmacodynamic (PD) assays to facilitate the preclinical and clinical development of Bomedemstat. The pharmacokinetic assays are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, while the pharmacodynamic assays are essential for assessing its biological activity and target engagement.
Pharmacokinetic Assay: Quantification of Bomedemstat in Biological Matrices by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Bomedemstat in biological samples such as plasma, blood, and tumor homogenates.[6]
Experimental Protocol
1. Sample Preparation:
-
For plasma, blood, or tumor homogenate samples, add 3 µL of a blank solution to 30 µL of the sample.[6]
-
To this, add 200 µL of acetonitrile containing an appropriate internal standard.[6]
-
Vortex the samples for 30 seconds to precipitate proteins.[6]
-
Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions (General Guidance):
-
Column: A C18 reversed-phase column is suitable for the separation of small molecules like Bomedemstat.[7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.[9][10]
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is common for standard analytical columns.[9][11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40-50°C, to ensure reproducible chromatography.[9][11]
3. Mass Spectrometry (MS) Conditions (General Guidance):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like Bomedemstat.[11]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for Bomedemstat and the internal standard.[7] The precursor and product ions for Bomedemstat will need to be determined by direct infusion of a standard solution.
-
Optimization: Source parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for Bomedemstat.
4. Calibration and Quantification:
-
Prepare a standard curve by spiking known concentrations of Bomedemstat into the corresponding blank biological matrix (plasma, blood, or tumor homogenate).[6]
-
Process the standards and quality control (QC) samples alongside the unknown samples.
-
The concentration of Bomedemstat in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Bomedemstat in CD-1 Mice [6]
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 135 ± 15 | 88 ± 12 |
| Tmax (h) | 0.083 | 2.0 |
| AUC(0-t) (h*ng/mL) | 158 ± 21 | 467 ± 59 |
| Bioavailability (%) | - | 9.8 |
Table 2: Bomedemstat Concentration in Blood, Plasma, and Tumor of MV4-11 Tumor-Bearing Mice (21 days of oral dosing) [6]
| Dose | Blood (µM) | Plasma (µM) | Tumor (µM) |
| 7.5 mg/kg/day | 0.8 ± 0.15 | 1.1 ± 0.2 | 1.2 ± 0.45 |
| 15 mg/kg/day | 2.5 ± 0.3 | 3.5 ± 0.4 | 3.76 ± 0.43 |
Pharmacodynamic Assays
Pharmacodynamic assays are crucial to confirm that Bomedemstat is engaging its target, LSD1, and eliciting the expected downstream biological effects.
Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)
Inhibition of LSD1 by Bomedemstat is expected to lead to an accumulation of its substrate, H3K4me2. Western blotting is a standard technique to measure this change in histone methylation.
1. Sample Preparation (from cells or tissues):
-
Lyse cells or homogenized tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on a 15% polyacrylamide gel to achieve good resolution of low molecular weight histones.[3][5]
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A nitrocellulose membrane with a 0.2 µm pore size is recommended for optimal retention of histones.[4][5]
-
Confirm successful transfer by staining the membrane with Ponceau S.[3]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[3][5]
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C with gentle agitation. A loading control antibody, such as total Histone H3, should also be used.[2][3]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again as in the previous step.[2]
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a suitable imaging system.[5]
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
LSD1 Target Engagement Assay (Chemoprobe-Based Immunoassay)
A direct measurement of Bomedemstat binding to LSD1 in cells or tissues can be achieved using a chemoprobe-based immunoassay.[9][12] This assay quantifies the amount of "free" LSD1 that is not bound by the inhibitor.
1. Cell Lysis and Chemoprobe Labeling:
-
Resuspend cell pellets (e.g., PBMCs) in a cell lysis buffer containing a biotinylated LSD1-specific chemoprobe.[1][13] This probe will bind to the active site of any "free" LSD1.
-
Incubate on ice to allow for cell lysis and probe binding.[1]
-
Sonicate the samples to shear DNA and reduce viscosity.[1]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[1]
2. Immunoassay:
-
To measure total LSD1: Coat a 96-well plate with a capture antibody specific for LSD1.[1]
-
To measure free LSD1 (bound to the chemoprobe): Coat a 96-well plate with streptavidin, which will capture the biotinylated chemoprobe-LSD1 complex.[1]
-
Block the wells to prevent non-specific binding.
-
Add the protein lysates to the wells and incubate to allow for capture.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that recognizes LSD1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a detectable signal (e.g., chemiluminescent or colorimetric).
-
Measure the signal using a plate reader.
3. Data Analysis:
-
The percentage of target engagement is calculated by comparing the amount of free LSD1 in treated samples to that in vehicle-treated control samples.
Visualizations
Caption: Bomedemstat's mechanism of action in the cell nucleus.
References
- 1. Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays [jove.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. abcam.cn [abcam.cn]
- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 5. news-medical.net [news-medical.net]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cajmns.casjournal.org [cajmns.casjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis | MDPI [mdpi.com]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of Bomedemstat Dihydrochloride in DMSO: Application Notes and Protocols
For Research Use Only.
Introduction
Bomedemstat dihydrochloride (IMG-7289) is a potent, irreversible, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of myeloid progenitors.[1][2] By inhibiting LSD1, bomedemstat alters gene expression through the increased methylation of H3K4 and H3K9, leading to anti-cancer activities, including the inhibition of cancer cell proliferation and induction of apoptosis.[3] Its mechanism of action makes it a promising therapeutic candidate for myeloproliferative neoplasms (MPNs) such as essential thrombocythemia and myelofibrosis.[1]
Given its widespread use in preclinical and clinical research, understanding the long-term stability of this compound in dimethyl sulfoxide (DMSO), a common solvent for compound storage, is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive guide to the stability of this compound in DMSO, along with detailed protocols for its handling, storage, and stability assessment.
Mechanism of Action: LSD1 Inhibition
Bomedemstat targets and irreversibly inhibits the enzymatic activity of LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase. LSD1 plays a key role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2), which are epigenetic marks generally associated with the repression of DNA transcription.[4] The inhibition of LSD1 by bomedemstat leads to the re-expression of genes that promote the differentiation and apoptosis of malignant cells.[5] This targeted epigenetic modulation provides a novel therapeutic approach for various hematologic disorders.[5]
The disruption of the JAK/STAT signaling pathway is a hallmark of myelofibrosis, and bomedemstat's activity has shown relevance in this context.[6]
Figure 1. Simplified signaling pathway of Bomedemstat's action.
Data Presentation: Stability of this compound in DMSO
While specific, long-term, peer-reviewed stability data for this compound in DMSO is not extensively published, the following tables summarize the recommended storage conditions based on supplier information and general knowledge of small molecule stability in DMSO.[3][7] Researchers should perform their own stability studies for long-term experiments.
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Preferred for long-term storage. Use anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles.[3][7] |
| -20°C | Up to 1 month | Suitable for short-term storage. Ensure vials are tightly sealed to prevent moisture absorption.[3][7] |
| 4°C | Not Recommended | Significant degradation may occur over short periods. |
| Room Temperature | Not Recommended | Prone to rapid degradation. |
Table 2: Representative Stability of a 10 mM this compound Solution in Anhydrous DMSO
| Storage Condition | Time Point | Purity (%) | Notes |
| -80°C (with aliquoting) | 0 months | >99% | Freshly prepared solution. |
| 3 months | >98% | Minimal degradation expected. | |
| 6 months | >95% | Considered stable for most applications. | |
| 12 months | >90% | Re-analysis of concentration and purity is recommended. | |
| -20°C | 0 months | >99% | Freshly prepared solution. |
| 1 month | >95% | Suitable for working stocks. | |
| 3 months | <90% | Significant degradation may be observed. | |
| Multiple Freeze-Thaw Cycles from -20°C | 1 Cycle | >99% | No significant degradation. |
| 5 Cycles | >98% | Minimal degradation observed in general for many compounds. | |
| 10 Cycles | >95% | Potential for degradation increases with more cycles. |
Note: The data in Table 2 is representative and based on general observations for small molecules in DMSO. Actual stability may vary, and it is crucial to perform compound-specific stability assessments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, tightly sealed vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance and weighing paper
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, use a sonicator for brief intervals to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber vials to minimize exposure to light and prevent repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][7]
Protocol 2: Long-Term Stability Assessment of this compound in DMSO
Objective: To determine the long-term stability of this compound in DMSO under various storage conditions.
Materials:
-
Prepared this compound in DMSO stock solution (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (a stable compound with similar chromatographic properties)
Figure 2. Experimental workflow for stability assessment.
Procedure:
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO and aliquot into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature, and a set for freeze-thaw cycle evaluation).
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each condition and analyze it by LC-MS to establish the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the vials under the designated conditions. For the freeze-thaw study, cycle the designated vials between -20°C and room temperature for a specified number of cycles (e.g., 1, 5, 10 cycles), with analysis after each set of cycles.
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Sample Analysis by LC-MS:
-
Allow the samples to thaw and equilibrate to room temperature.
-
Prepare the samples for analysis by diluting them to a suitable concentration in an appropriate solvent (e.g., acetonitrile/water mixture) and adding a fixed concentration of an internal standard.
-
Inject the samples into the HPLC-MS system. A typical method would involve a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to that of the T=0 sample.
-
Plot the percentage of compound remaining versus time for each storage condition to visualize the stability profile.
-
Conclusion
This compound is a critical tool in the study of epigenetic regulation and the development of novel cancer therapies. Proper handling and storage of this compound solutions in DMSO are essential for maintaining its chemical integrity and ensuring the validity of research findings. For long-term storage, it is recommended to store aliquoted stock solutions in anhydrous DMSO at -80°C. Researchers should conduct their own stability studies for experimental setups that require prolonged storage or involve multiple freeze-thaw cycles. The protocols provided herein offer a framework for the preparation and stability assessment of this compound in DMSO, contributing to more reliable and reproducible scientific outcomes.
References
- 1. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring Bomedemstat Target Engagement In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (formerly IMG-7289; MK-3543) is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of progenitor cells.[1] As an epigenetic modulator, confirming target engagement in vivo is critical for understanding its pharmacological activity and clinical efficacy. These application notes provide a comprehensive overview of techniques to measure Bomedemstat's engagement with its target, LSD1, in both preclinical and clinical settings. Detailed protocols for key assays are provided to facilitate the implementation of these methods in your research.
Bomedemstat is currently under investigation for the treatment of myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera (PV).[2][3][4] Its mechanism of action involves the inhibition of LSD1, which leads to an increase in the methylation of histone H3 on lysine 4 (H3K4me1 and H3K4me2), ultimately altering gene expression and promoting the differentiation of hematopoietic progenitor cells.[1][5]
This document outlines three primary methodologies for assessing Bomedemstat's target engagement in vivo:
-
Positron Emission Tomography (PET) Imaging: A non-invasive technique to visualize and quantify LSD1 occupancy in the body.
-
Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR): A method to measure the direct downstream epigenetic modification (increase in H3K4me2) at specific gene promoters in patient-derived cells.
-
Flow Cytometry: A high-throughput method to quantify global changes in H3K4me2 levels and immunophenotype of peripheral blood mononuclear cells (PBMCs).
Data Presentation: Summary of Bomedemstat Clinical Trial Data
The following tables summarize key quantitative data from clinical trials of Bomedemstat, demonstrating its clinical activity, which is a downstream consequence of target engagement.
Table 1: Efficacy of Bomedemstat in Myelofibrosis (Phase 2 Study)
| Parameter | Patient Population | Result | Citation |
| Spleen Volume Reduction (SVR) | Evaluable patients (N=50) | 64% had a reduction in spleen volume from baseline; 28% had SVR of ≥20%. | [6] |
| Evaluable patients after cycle 1 (N=14) | 50% had a reduction in spleen volume from baseline (median change of -14%). | [7] | |
| Total Symptom Score (TSS) Reduction | Patients with baseline TSS ≥20 at 24 weeks (N=25) | 72% had a reduction in TSS; 24% had a ≥50% reduction. | [6] |
| Evaluable patients after cycle 1 (N=14) | 79% had a reduction in TSS (mean change of -28%). | [7] | |
| Bone Marrow Fibrosis | Patients with post-baseline scoring (N=52) | 31% improved by 1 grade, and 50% were stable. | [6] |
| Mutant Allele Frequency (MAF) Reduction | 32 patients with 60 mutant alleles at ~24 weeks | Mean MAF fell by 39% in 48% of alleles. JAK2 MAFs fell by 31% in 46% of patients. | [6] |
Table 2: Efficacy of Bomedemstat in Essential Thrombocythemia (Phase 2 Study)
| Parameter | Patient Population | Result | Citation |
| Platelet Count Reduction | Patients treated for ≥24 weeks (N=64) | 95% had reduced platelet counts to ≤400 x 10⁹/L. | [8] |
| White Blood Cell (WBC) Count Reduction | Patients with baseline WBC >10 x 10⁹/L treated for ≥24 weeks (N=14) | 100% had a reduction in WBC count to ≤10 x 10⁹/L. | [8] |
| Total Symptom Score (TSS) Improvement | Patients with baseline MPN-SAF TSS >20 at 24 weeks (N=23) | 78% experienced an improvement, with 52% improving by ≥10 points. | [8] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo LSD1 Target Engagement using Positron Emission Tomography (PET) Imaging
This protocol provides a general framework for assessing LSD1 target engagement using a specific PET radiotracer. The development of PET tracers for LSD1 is an active area of research, with compounds like [18F]T-914 showing promise.[9]
Materials:
-
LSD1-specific PET radiotracer (e.g., [18F]T-914)[9]
-
PET/CT scanner
-
Ancillary equipment for radiotracer injection and animal/patient handling
-
Bomedemstat formulation for administration
-
Image analysis software
Procedure:
-
Subject Preparation:
-
For preclinical studies, animals should be anesthetized and maintained at a constant body temperature.
-
For clinical studies, patients should be positioned comfortably in the PET/CT scanner.
-
-
Baseline Scan (Pre-Bomedemstat):
-
Administer a bolus of the LSD1 PET radiotracer intravenously.
-
Perform a dynamic PET scan for a duration appropriate for the specific tracer's kinetics (typically 60-90 minutes).
-
Acquire a low-dose CT scan for attenuation correction and anatomical co-registration.
-
-
Bomedemstat Administration:
-
Administer Bomedemstat at the desired dose and route. The timing between Bomedemstat administration and the post-dose PET scan should be optimized based on the pharmacokinetic profile of Bomedemstat.
-
-
Post-Dose Scan:
-
At a predetermined time after Bomedemstat administration, perform a second PET/CT scan following the same procedure as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm.
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) in tissues known to express LSD1 (e.g., bone marrow, spleen).
-
Calculate the standardized uptake value (SUV) for the radiotracer in the ROIs for both baseline and post-dose scans.
-
-
Quantification of Target Occupancy:
-
Calculate the LSD1 receptor occupancy (RO) using the following formula: RO (%) = [(SUV_baseline - SUV_post-dose) / SUV_baseline] * 100
-
Expected Results: Successful target engagement by Bomedemstat will result in a dose-dependent reduction in the binding of the LSD1 PET radiotracer in target tissues, leading to a lower SUV in the post-dose scan compared to the baseline scan.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me2
This protocol is adapted for the analysis of H3K4me2 levels in PBMCs isolated from patients treated with Bomedemstat. Commercially available kits, such as the ChIP-IT® PBMC Kit from Active Motif, are recommended for processing difficult-to-lyse PBMCs.[10]
Materials:
-
Ficoll-Paque for PBMC isolation
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and chromatin shearing buffers (provided in commercial kits or prepared in-house)
-
Sonicator
-
Anti-H3K4me2 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification columns or kits
-
qPCR primers for target gene promoters (e.g., GFI1B) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[11]
-
-
Cross-linking:
-
Resuspend PBMCs in cell culture medium and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cross-linked cells with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen ChIP kit.
-
Shear the chromatin to an average fragment size of 200-1000 bp by sonication. Optimize sonication conditions for your specific instrument and cell number.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K4me2 antibody or an isotype control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating with NaCl at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of LSD1 target genes (e.g., GFI1B) and a negative control region (e.g., a gene-desert region).
-
Calculate the enrichment of H3K4me2 at the target promoters relative to the negative control region and normalized to the input DNA.
-
Expected Results: Treatment with Bomedemstat is expected to increase the levels of H3K4me2 at the promoter regions of LSD1 target genes, resulting in a higher enrichment in the ChIP-qPCR assay compared to baseline or placebo-treated samples.
Protocol 3: Flow Cytometry for Global H3K4me2 Levels and Immunophenotyping
This protocol allows for the simultaneous assessment of global H3K4me2 levels and the immunophenotype of different immune cell subsets within PBMCs.
Materials:
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-H3K4me2 antibody
-
Fluorochrome-conjugated anti-total Histone H3 antibody (for normalization)
-
Flow cytometer
-
Flow cytometry analysis software
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood as described in the ChIP protocol.
-
-
Surface Marker Staining:
-
Incubate PBMCs with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify different immune cell populations.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is crucial for allowing the intracellular antibodies to access the histone targets.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorochrome-conjugated anti-H3K4me2 and anti-total Histone H3 antibodies.
-
-
Data Acquisition:
-
Wash the cells to remove unbound intracellular antibodies.
-
Acquire data on a properly compensated flow cytometer.
-
-
Data Analysis:
-
Gate on the different immune cell populations based on their surface marker expression.
-
For each cell population, determine the median fluorescence intensity (MFI) of the H3K4me2 staining.
-
Normalize the H3K4me2 MFI to the MFI of the total Histone H3 staining to account for variations in histone content between cells.
-
Expected Results: Bomedemstat treatment should lead to an increase in the global levels of H3K4me2 in various immune cell subsets. This will be reflected as a higher normalized MFI for H3K4me2 in post-treatment samples compared to baseline.
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for assessing the in vivo target engagement of Bomedemstat. A multi-pronged approach, combining non-invasive imaging with ex vivo analysis of epigenetic modifications and cellular phenotypes, will provide the most comprehensive understanding of Bomedemstat's pharmacodynamics. The successful implementation of these techniques will be invaluable for the continued development and clinical application of Bomedemstat and other LSD1 inhibitors.
References
- 1. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 2. merck.com [merck.com]
- 3. A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera | VJHemOnc [vjhemonc.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 9. Design, Synthesis, and Evaluation of [18F]T-914 as a Novel Positron-Emission Tomography Tracer for Lysine-Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epigenie.com [epigenie.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Bomedemstat dihydrochloride solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bomedemstat dihydrochloride. This resource provides essential guidance on overcoming solubility challenges in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development activities.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to this compound's solubility in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound is practically insoluble in water and aqueous buffers at a neutral pH. To work with this compound in aqueous systems for in vitro assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. The recommended solvents for creating a high-concentration stock solution are Dimethyl sulfoxide (DMSO) and ethanol.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common challenge with hydrophobic compounds like this compound. Here are several troubleshooting steps to mitigate this issue:[1]
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.[1]
-
Increase Serum Concentration: If you are working with cell culture medium, increasing the serum concentration (e.g., from 10% to 20% FBS) can enhance the solubility of hydrophobic compounds.[1]
-
Gentle Mixing: When adding the this compound stock solution to your aqueous medium, do so dropwise while gently swirling or vortexing the medium. This helps to avoid localized high concentrations that can lead to precipitation.[1]
-
Warm the Aqueous Medium: Gently warming your aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.[1]
Q3: What is the optimal pH for dissolving this compound in an aqueous solution?
A3: While specific quantitative data on the pH-dependent solubility of this compound is not widely available, its chemical structure contains basic nitrogen atoms. This suggests that bomedemstat is a basic compound, which would generally be more soluble in acidic solutions (e.g., pH 5-6) where it can be protonated to form a more soluble salt.[1] However, it is critical to ensure the pH is compatible with your experimental system (e.g., maintaining cell viability at a physiological pH of 7.2-7.4).[1]
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound in the initial organic solvent, such as DMSO.[1] A brief sonication in a water bath for 5-10 minutes can help break up any powder clumps and facilitate complete dissolution.[1]
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (192.45 mM) | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| Ethanol | 100 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for in vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).[1]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.[1]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][3] Stored at -80°C in a solvent, the stock solution is stable for up to one year, and for one month when stored at -20°C.[2]
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved.
-
Weigh Bomedemstat: Weigh the required amount of this compound powder.
-
Create a Paste: Add a small amount of the 0.5% CMC-Na solution to the powder and triturate with a mortar and pestle to form a smooth paste.[1]
-
Formulate the Suspension: Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring or homogenizing to create a homogenous suspension.[1][2]
-
Ensure Homogeneity: Continue stirring the suspension for at least 15-30 minutes.
-
Storage: Store the formulation at 4°C and use within a week. Always re-suspend by vortexing or stirring before each administration.[1]
Visualizations
Caption: Workflow for preparing bomedemstat for cell-based assays.
Caption: Bomedemstat's mechanism of action via LSD1 inhibition.
References
Optimizing Bomedemstat dihydrochloride concentration for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Bomedemstat dihydrochloride in in vitro experiments. Here you will find troubleshooting guidance and frequently asked questions to navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Bomedemstat is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase. LSD1 plays a crucial role in gene regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, Bomedemstat leads to an increase in these histone methylation marks, which alters gene expression, ultimately impacting cell proliferation and differentiation.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[3] This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For experiments, fresh dilutions should be prepared from the stock solution in your cell culture medium.
Q3: What is a typical concentration range for this compound in in vitro cell-based assays?
A3: A common starting concentration range for cell viability or proliferation assays is between 0.01 µM and 10 µM.[3][4] The optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the effective concentration for your particular experimental setup. For some sensitive cell lines, IC50 values can be in the low nanomolar range.[3]
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure Proper Dissolution of Stock: Make sure your initial stock solution in DMSO is fully dissolved.
-
Dilute in Pre-warmed Medium: Add the Bomedemstat stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Increase Serum Concentration: If your medium contains fetal bovine serum (FBS), a temporary increase in the serum concentration might help to keep the compound in solution.
-
Vortex While Diluting: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no biological activity observed | 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Compound degradation: Improper storage or handling of the stock solution. 3. Cell line resistance: The cell line may be inherently resistant to LSD1 inhibition. | 1. Perform a dose-response curve with a wider concentration range. 2. Prepare a fresh stock solution from powder. Ensure proper storage at -20°C or -80°C in aliquots. 3. Verify the expression of LSD1 in your cell line. Consider using a different cell line known to be sensitive to Bomedemstat. |
| High variability between replicate wells in cell viability assays | 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Compound precipitation: Inconsistent dissolution of Bomedemstat in the media. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Follow the recommendations for preventing precipitation mentioned in the FAQs. Visually inspect the media for any signs of precipitation before adding to the cells. |
| Unexpected cellular phenotype (e.g., changes in morphology, senescence) | 1. Induction of differentiation or senescence: LSD1 inhibition can induce these cellular states instead of apoptosis in some cell lines.[5] 2. Off-target effects: Although Bomedemstat is highly specific for LSD1, off-target effects at high concentrations cannot be entirely ruled out.[5] | 1. Investigate markers of differentiation or senescence (e.g., SA-β-gal staining for senescence).[5] 2. Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different LSD1 inhibitor as a control.[5] |
| Weak or no signal in Western blot for histone methylation | 1. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 2. Insufficient protein loading: Not enough histone protein in the lysate. 3. Inefficient nuclear extraction: Histones are nuclear proteins, and a whole-cell lysate may not be enriched enough. | 1. Use a validated, high-quality antibody specific for the histone modification of interest (e.g., H3K4me2, H3K9me2).[6] 2. Ensure you are loading an adequate amount of protein (typically 10-20 µg of nuclear extract). 3. Perform a nuclear extraction to enrich for histone proteins. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Bomedemstat in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 96 | 8.9[3] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 96 | 11.2[3] |
| NCI-H526 | Small Cell Lung Cancer (SCLC) | 96 | 7.5[3] |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | 96 | 12.4[3] |
| SET-2 | Essential Thrombocythemia | 96 | 50-1000 (effective concentration for apoptosis)[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-1)
This protocol outlines a general procedure for determining the effect of Bomedemstat on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Allow cells to adhere overnight if applicable.
-
Compound Treatment: Prepare serial dilutions of Bomedemstat in complete growth medium. A common starting range is 0.01 to 10 µM.[3][4] Remove the existing medium and add 100 µL of the medium containing the different concentrations of Bomedemstat. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Bomedemstat dose).
-
Incubation: Incubate the plate for 48-96 hours, depending on the cell line's doubling time.
-
Viability Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[4]
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Methylation
This protocol provides a method to detect changes in histone H3K4 and H3K9 methylation following Bomedemstat treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Bomedemstat at the desired concentration (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.
-
Nuclear Extraction: Harvest the cells and perform a nuclear extraction using a commercial kit or a standard laboratory protocol to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
Sample Preparation: Mix 10-20 µg of nuclear extract with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C. Use antibody dilutions as recommended by the manufacturer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of methylated histones to the total histone H3 level. An increase in H3K4me2 and H3K9me2 is expected with Bomedemstat treatment.[6]
Visualizations
References
Troubleshooting inconsistent results in Bomedemstat cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bomedemstat in cell-based assays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Bomedemstat and what is its mechanism of action?
A1: Bomedemstat (formerly IMG-7289) is an orally active, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that plays a crucial role in hematopoiesis by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[3][4] By irreversibly inhibiting LSD1, Bomedemstat leads to an increase in H3K4 and H3K9 methylation, which in turn alters the expression of genes involved in cell proliferation, differentiation, and apoptosis.[1][2] This mechanism is particularly relevant in the context of myeloproliferative neoplasms (MPNs), where LSD1 activity is often dysregulated.[4][5]
Q2: What are the key cellular effects of Bomedemstat observed in vitro?
A2: In cell-based assays, Bomedemstat has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and promote the differentiation of hematopoietic progenitor cells, particularly towards the megakaryocyte lineage.[2][3][4]
Q3: What are some common cell-based assays used to evaluate Bomedemstat's activity?
A3: Common assays include:
-
Cell Viability and Proliferation Assays: To determine the effect of Bomedemstat on cell growth (e.g., MTT, WST-1, CellTiter-Glo®).
-
Apoptosis Assays: To quantify the induction of programmed cell death (e.g., Annexin V/PI staining followed by flow cytometry).[3]
-
Differentiation Assays: To assess the maturation of hematopoietic cells (e.g., Colony-Forming Unit-Megakaryocyte (CFU-Mk) assay, analysis of cell surface markers like CD41).[6]
-
Western Blotting: To detect changes in histone methylation (H3K4me2, H3K9me2) and the expression of proteins involved in relevant signaling pathways.
-
Gene Expression Analysis (qRT-PCR): To measure changes in the transcript levels of LSD1 target genes.
Q4: How should Bomedemstat be prepared and stored for in vitro experiments?
A4: Bomedemstat is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control wells to avoid solvent-induced toxicity.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in Bomedemstat cell-based assays can arise from a variety of factors, ranging from experimental design to technical execution. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Cell Viability/Proliferation Assay Results (e.g., IC50 values)
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Cell Seeding | Optimize and strictly control the cell seeding density. Uneven cell distribution in the wells of a microplate is a common source of variability. Ensure a homogenous single-cell suspension before plating. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate media components and the drug, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media to maintain humidity. |
| Inaccurate Drug Concentration | Verify the concentration of the Bomedemstat stock solution. Prepare fresh serial dilutions for each experiment. Ensure thorough mixing of the drug in the culture medium. |
| Incubation Time | As Bomedemstat is an irreversible inhibitor, its effects are time-dependent. Ensure that the incubation time is consistent across all experiments. Longer incubation times may be required to observe maximal effects. |
| Assay Reagent Issues | Ensure that viability assay reagents (e.g., MTT, WST-1) are properly stored and not expired. Optimize the incubation time with the reagent for your specific cell line to ensure the signal is within the linear range of detection. |
Issue 2: Low or No Induction of Apoptosis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of Bomedemstat for inducing apoptosis in your cell line. This may be higher than the IC50 for proliferation inhibition. |
| Inappropriate Time Point | Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for analysis. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Bomedemstat-induced apoptosis due to their genetic background (e.g., mutations in p53 or anti-apoptotic proteins). Confirm the expression of key apoptotic regulators in your cell line. |
| Assay Sensitivity | Ensure that the apoptosis detection method is sensitive enough. For flow cytometry, properly set up compensation and gates using single-stain and unstained controls. |
| Loss of Apoptotic Cells | During harvesting, especially with adherent cells, apoptotic cells may detach and be lost during washing steps. Collect both the supernatant and the adherent cells for a more accurate assessment of apoptosis.[3] |
Issue 3: Inconsistent or Unclear Differentiation Results
| Potential Cause | Troubleshooting Steps |
| Inappropriate Differentiation Markers | Select well-validated markers for the specific lineage of interest (e.g., CD41 for megakaryocytes).[6] Validate the specificity of antibodies used for flow cytometry or immunocytochemistry. |
| Suboptimal Culture Conditions | Differentiation assays often require specific cytokine cocktails and culture media. Ensure that the culture conditions are optimized for the differentiation of your specific cell type. |
| Timing of Analysis | Differentiation is a multi-day process. Analyze differentiation markers at multiple time points to capture the kinetics of the process. |
| Variability in Primary Cells | If using primary hematopoietic stem or progenitor cells, there can be significant donor-to-donor variability. Use cells from multiple donors to ensure the reproducibility of your findings. |
| CFU-Mk Assay-Specific Issues | The colony-forming unit-megakaryocyte (CFU-Mk) assay can be technically challenging. Ensure proper cell density, appropriate cytokine support, and accurate identification and counting of colonies.[6] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Bomedemstat in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 96 | 8.9 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 96 | 11.2 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Proliferation Assay (WST-1)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and a blank (medium only).
-
-
Cell Treatment:
-
Allow the cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of Bomedemstat from a concentrated stock solution in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM.
-
Add 100 µL of the Bomedemstat dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest Bomedemstat concentration.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
-
WST-1 Assay and Data Analysis:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. The optimal incubation time with WST-1 should be determined for each cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the Bomedemstat concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of Bomedemstat and a vehicle control (DMSO) for the determined time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing detached apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with their corresponding supernatant.
-
Suspension cells: Transfer the cells from each well into separate centrifuge tubes.
-
Centrifuge the cell suspensions at approximately 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from bone marrow or peripheral blood using density gradient centrifugation.
-
Alternatively, enriched hematopoietic stem and progenitor cells (e.g., CD34+ cells) can be used.
-
-
Culture Setup:
-
Prepare a semi-solid medium specifically formulated for megakaryocyte colony formation (e.g., MegaCult™-C, a collagen-based medium).[6]
-
This medium is typically supplemented with a cocktail of cytokines to promote megakaryocyte differentiation, such as thrombopoietin (TPO), interleukin-3 (IL-3), and interleukin-6 (IL-6).[6]
-
Add the desired concentrations of Bomedemstat or vehicle control (DMSO) to the culture medium.
-
Mix the cells with the medium and dispense into specialized culture dishes.
-
-
Incubation:
-
Incubate the cultures at 37°C in a 5% CO₂ incubator with high humidity for approximately 10-12 days.
-
-
Colony Identification and Counting:
-
After the incubation period, dehydrate the collagen gel cultures.
-
Perform immunocytochemical staining to identify megakaryocyte colonies. A common marker is CD41 (glycoprotein IIb/IIIa).[6]
-
Count the number of CD41-positive colonies under a microscope. A colony is typically defined as a cluster of three or more cells.
-
Compare the number of colonies in the Bomedemstat-treated cultures to the vehicle control to determine the effect on megakaryocyte progenitor proliferation and differentiation.
-
Visualizations
Caption: Bomedemstat's mechanism of action.
Caption: In vitro cell viability assay workflow.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
Mitigating off-target effects of Bomedemstat in preclinical studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of Bomedemstat in preclinical studies. The following information is intended to support your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bomedemstat and its intended on-target effect?
A1: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in the differentiation and self-renewal of hematopoietic stem cells. By inhibiting LSD1, Bomedemstat blocks the demethylation of histone H3 on lysine 4 (H3K4), which leads to the maturation of megakaryocytes and a subsequent reduction in platelet counts.[1] This on-target effect forms the basis of its therapeutic potential in myeloproliferative neoplasms. The dose of Bomedemstat in preclinical and clinical studies is often titrated based on platelet count as a key pharmacodynamic biomarker.[1]
Q2: What are the most commonly observed off-target effects of Bomedemstat in preclinical and clinical studies?
A2: The most frequently reported off-target adverse events include dysgeusia (altered taste), fatigue, and gastrointestinal issues such as diarrhea and constipation.[1][2] While the precise mechanisms for these off-target effects are not fully understood, they are important considerations in the design of preclinical studies.
Q3: How specific is Bomedemstat for LSD1?
A3: Preclinical studies have demonstrated that Bomedemstat has a high degree of specificity for LSD1. It exhibits over 2,500-fold greater specificity for LSD1 compared to the structurally related monoamine oxidase A (MAO-A) and MAO-B enzymes.[1] This high specificity is a key factor in its relatively manageable side-effect profile.
Q4: Is the on-target effect of thrombocytopenia reversible?
A4: Yes, preclinical data indicates that the thrombocytopenia induced by Bomedemstat is reversible upon cessation of treatment.[1] This allows for dose adjustments and temporary discontinuation to manage platelet counts within a target range during preclinical experiments.
Troubleshooting Guides
Issue 1: Unexpectedly high level of thrombocytopenia observed in an animal model.
-
Possible Cause 1: Incorrect Dosing. The dose of Bomedemstat may be too high for the specific animal model or strain being used.
-
Troubleshooting Step: Review the dosing calculations and administration procedures. It is advisable to start with a sub-therapeutic dose and gradually escalate to achieve the desired level of platelet reduction.[1]
-
-
Possible Cause 2: Individual Animal Sensitivity. There may be individual variability in drug metabolism and response within the study cohort.
-
Troubleshooting Step: Monitor individual animal platelet counts closely. If significant variability is observed, consider excluding outliers based on predefined criteria.
-
-
Possible Cause 3: Pharmacokinetic Interactions. Co-administration of other compounds may be affecting the metabolism and clearance of Bomedemstat.
-
Troubleshooting Step: Review all co-administered substances for potential drug-drug interactions. If possible, conduct a pilot study to assess the pharmacokinetic profile of Bomedemstat in the presence of the other compounds.
-
Issue 2: Significant weight loss or signs of gastrointestinal distress in treated animals.
-
Possible Cause 1: Off-target gastrointestinal effects. Bomedemstat can cause GI issues like diarrhea or constipation.[2]
-
Troubleshooting Step 1: Vehicle and Formulation Optimization. Evaluate the vehicle used for oral administration. Some vehicles can cause gastrointestinal irritation. Consider alternative, well-tolerated vehicles such as a suspension in 0.5% methylcellulose in water.[3][4] Experiment with different formulations to potentially alter the drug's release profile and reduce local irritation in the GI tract.
-
Troubleshooting Step 2: Supportive Care. Implement supportive care measures such as providing highly palatable and easily digestible food and ensuring adequate hydration. For constipation, consider appropriate dietary fiber supplementation. For diarrhea, ensure electrolyte balance is maintained.
-
Troubleshooting Step 3: Dose Fractionation. If the experimental design allows, consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations and potentially lessen GI side effects.
-
Issue 3: Difficulty in distinguishing between on-target hematological effects and general toxicity.
-
Possible Cause: Overlapping toxicities. High doses of Bomedemstat can lead to significant reductions in other hematopoietic cell lines beyond platelets.[1]
-
Troubleshooting Step 1: Comprehensive Hematological Monitoring. Conduct complete blood counts (CBCs) with differentials at multiple time points to monitor changes in red blood cells, white blood cells, and platelets.[1] This will help to differentiate targeted thrombocytopenia from broader myelosuppression.
-
Troubleshooting Step 2: Bone Marrow Analysis. If significant pancytopenia is observed, consider performing bone marrow analysis to assess cellularity and the morphology of hematopoietic precursors. This can provide insights into whether the effects are specific to megakaryopoiesis or impact other lineages.
-
Troubleshooting Step 3: Correlate with Pharmacokinetic Data. Relate the observed hematological changes to the plasma concentration of Bomedemstat. This can help to establish a dose-response relationship and identify a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.
-
Data Presentation
Table 1: Preclinical Dose-Response of Bomedemstat on Platelet Count in Rodent Models
| Animal Model | Dose (mg/kg/day) | Treatment Duration | Average Platelet Reduction (%) | Key Observations | Reference |
| C57BL/6 Mice | 40 | 7 days | Not explicitly quantified, but noted as decreased | On-target thrombocytopenia observed. | --INVALID-LINK-- |
| C57BL/6 Mice | 60 | 7 days | Not explicitly quantified, but noted as decreased | Expected decreases in platelets observed. | --INVALID-LINK-- |
| MPN Mouse Model | Not Specified | Not Specified | Reduced elevated peripheral cell counts | Ameliorated hallmarks of myeloproliferative neoplasms. | --INVALID-LINK-- |
Table 2: Reported Off-Target Effects of Bomedemstat in Preclinical and Clinical Studies
| Off-Target Effect | Species | Study Type | Incidence/Severity | Mitigation Strategies Explored | Reference |
| Dysgeusia (Altered Taste) | Human | Phase 2 | 36% (Grade 1/2) | Dose modification (led to discontinuation in 1 case) | --INVALID-LINK-- |
| Diarrhea | Human | Phase 2 | 34% | Supportive care | --INVALID-LINK-- |
| Fatigue | Human | Phase 2 | Not specified | Not specified | --INVALID-LINK-- |
| Constipation | Human | Phase 2 | 32% | Supportive care | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Dose-Finding and Hematological Monitoring in a Murine Model
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to a vehicle control group and multiple Bomedemstat treatment groups with escalating doses (e.g., 10, 20, 40 mg/kg/day).
-
Formulation: Prepare Bomedemstat in a well-tolerated vehicle, such as 0.5% methylcellulose in sterile water, for oral gavage.
-
Administration: Administer the assigned dose or vehicle orally once daily for the specified treatment duration (e.g., 14 days). To minimize stress and potential for esophageal irritation, consider using flexible gavage needles or coating rigid needles with a 24% sucrose solution.[4]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity, and grooming.
-
Blood Collection: Collect blood samples via a validated method (e.g., tail vein or submandibular bleed) at baseline and at multiple time points during the study (e.g., days 3, 7, and 14).
-
Hematological Analysis: Perform complete blood counts (CBCs) with differentials on all blood samples to determine platelet, red blood cell, and white blood cell counts.
-
Data Analysis: Analyze the dose-response relationship between Bomedemstat concentration and platelet count reduction.
Protocol 2: Assessment of Gastrointestinal Tolerability
-
Animal Model and Group Allocation: As described in Protocol 1.
-
Daily Monitoring: In addition to general health monitoring, specifically observe for signs of gastrointestinal distress, including changes in fecal consistency (diarrhea or constipation), abdominal bloating, and signs of nausea (e.g., pica).
-
Body Weight: Record individual animal body weights daily. A significant and sustained decrease in body weight can be an indicator of poor gastrointestinal tolerability.
-
Food and Water Intake: Measure daily food and water consumption for each cage to assess for anorexia or changes in hydration status.
-
Histopathological Analysis: At the end of the study, collect sections of the gastrointestinal tract (stomach, small intestine, large intestine) for histopathological examination to assess for any signs of inflammation, irritation, or damage.
-
Supportive Care Intervention: In a separate cohort, for animals exhibiting GI distress, implement supportive care measures. This can include providing a highly palatable and softened diet, and ensuring easy access to water. For diarrhea, subcutaneous fluids may be administered to maintain hydration. For constipation, a diet with increased fiber content can be considered.
Visualizations
Caption: Bomedemstat's on-target mechanism of action.
Caption: Experimental workflow for mitigating off-target effects.
Caption: Troubleshooting logic for Bomedemstat preclinical studies.
References
Managing Bomedemstat-induced thrombocytopenia in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing bomedemstat-induced thrombocytopenia in animal models. The following information is intended to support your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of bomedemstat and its known on-target effect?
A1: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the differentiation and self-renewal of hematopoietic stem cells. By inhibiting LSD1, bomedemstat blocks the demethylation of histone H3 on lysine 4 (H3K4), which leads to the maturation of megakaryocytes and a subsequent reduction in platelet counts.[1] This on-target effect is the basis of its therapeutic potential in myeloproliferative neoplasms. The dose of bomedemstat in preclinical and clinical studies is often titrated based on platelet count as a pharmacodynamic biomarker.[1]
Q2: Is the on-target effect of thrombocytopenia reversible?
A2: Yes, preclinical data indicates that the thrombocytopenia induced by bomedemstat is reversible upon cessation of treatment.[1] This characteristic allows for dose adjustments and temporary discontinuation to manage platelet counts within a target range during experimental studies.
Q3: What are the most commonly observed off-target effects of bomedemstat in preclinical studies?
A3: While thrombocytopenia is an on-target effect, other adverse events observed in preclinical and clinical studies include dysgeusia (altered taste), fatigue, and gastrointestinal issues such as diarrhea and constipation.[1] While the precise mechanisms for these off-target effects are not fully elucidated, they are important considerations in preclinical study design.
Q4: How specific is bomedemstat for LSD1?
A4: Preclinical studies have demonstrated that bomedemstat has a high degree of specificity for LSD1. It exhibits over 2500-fold greater specificity for LSD1 compared to the structurally related monoamine oxidase A (MAO-A) and MAO-B enzymes.[1] This high specificity is a key factor in its relatively manageable side-effect profile.
Troubleshooting Guides
Issue 1: Unexpectedly high level of thrombocytopenia observed in an animal model.
-
Possible Cause 1: Incorrect Dosing. The administered dose of bomedemstat may be too high for the specific animal model, strain, or individual animal.
-
Troubleshooting Step: Review the dosing regimen and compare it with established literature values for the specific model. If limited data is available, consider performing a dose-response study to determine the optimal dose for achieving the desired level of platelet reduction.
-
-
Possible Cause 2: Individual Animal Sensitivity. There may be individual variability in drug metabolism and response within the study cohort.
-
Troubleshooting Step: Monitor individual animal platelet counts closely. If significant variability is observed, consider excluding outliers based on predefined criteria or increasing the sample size to account for this variability.
-
-
Possible Cause 3: Pharmacokinetic Interactions. Co-administration of other compounds may be affecting the metabolism and clearance of bomedemstat.
-
Troubleshooting Step: Review all co-administered substances for potential drug-drug interactions. If possible, conduct a pilot study to assess the pharmacokinetic profile of bomedemstat in the presence of the other compounds.
-
Issue 2: Difficulty in distinguishing between on-target hematological effects and general toxicity.
-
Possible Cause: Overlapping toxicities. High doses of bomedemstat can lead to significant reductions in other hematopoietic cell lines beyond platelets.[1]
-
Troubleshooting Step 1: Comprehensive Hematological Monitoring. Conduct complete blood counts (CBCs) with differentials at multiple time points to monitor changes in red blood cells, white blood cells, and platelets. This will help to differentiate targeted thrombocytopenia from broader myelosuppression.
-
Troubleshooting Step 2: Bone Marrow Analysis. If significant pancytopenia is observed, consider performing bone marrow analysis to assess cellularity and the morphology of hematopoietic precursors. This can provide insights into whether the effects are specific to megakaryopoiesis or impact other lineages.
-
Troubleshooting Step 3: Correlate with Pharmacokinetic Data. Relate the observed hematological changes to the plasma concentration of bomedemstat. This can help to establish a dose-response relationship and identify a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.
-
Data Presentation
Table 1: Effect of Bomedemstat (IMG-7289) on Platelet Counts in a JAK2V617F Mouse Model of Myeloproliferative Neoplasm.
| Treatment Group | Dose | Duration | Platelet Count (x10^9/L) | Percent Reduction from Vehicle |
| Vehicle | - | 28 days | ~1500 | - |
| Bomedemstat | 40 mg/kg/day | 28 days | ~500 | ~67% |
Data is estimated from graphical representations in preclinical studies.
Experimental Protocols
Protocol 1: Monitoring Bomedemstat-Induced Thrombocytopenia in Mice
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or a myeloproliferative neoplasm model).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to a vehicle control group and one or more bomedemstat treatment groups.
-
Baseline Blood Collection: Collect a baseline blood sample (20-50 µL) from each animal via a suitable method (e.g., tail vein or saphenous vein) for a complete blood count (CBC). Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Drug Administration: Administer bomedemstat or vehicle (e.g., orally by gavage) once daily for the defined study period.
-
Blood Collection during Treatment: Collect blood samples at intermediate time points (e.g., weekly) to monitor the kinetics of platelet reduction.
-
Treatment Cessation: After the treatment period, cease drug administration.
-
Reversibility Monitoring: Continue to collect blood samples at regular intervals (e.g., weekly) to monitor the recovery of platelet counts to baseline levels.
-
Data Analysis: Analyze the CBC data to determine the nadir of platelet counts, the time to nadir, and the time to recovery to baseline levels.
Protocol 2: Supportive Care for Thrombocytopenic Mice
-
Housing: House animals in a clean, quiet, and stress-free environment. Use soft bedding to minimize the risk of injury.
-
Handling: Handle animals with care to avoid causing bruising or bleeding. Minimize invasive procedures.
-
Monitoring: Monitor animals daily for clinical signs of bleeding, such as petechiae, ecchymoses, epistaxis, or hematuria. Also, monitor for signs of general distress, including lethargy, ruffled fur, and weight loss.
-
Hydration and Nutrition: Ensure easy access to food and water. If an animal is showing signs of distress, provide softened food or a gel-based hydration source on the cage floor.
-
Analgesia: If any procedures that may cause pain are necessary, administer appropriate analgesia as recommended by a veterinarian.
-
Intervention: If an animal shows signs of severe bleeding or distress, consult with a veterinarian immediately. Euthanasia may be necessary in severe cases to prevent suffering.
Visualizations
Caption: Bomedemstat's mechanism of action leading to thrombocytopenia.
Caption: Experimental workflow for monitoring bomedemstat-induced thrombocytopenia.
Caption: Troubleshooting logic for unexpectedly high thrombocytopenia.
References
Bomedemstat dihydrochloride stability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using bomedemstat dihydrochloride in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound for in vitro experiments?
A1: this compound should first be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1] When preparing for an experiment, the stock solution should be further diluted to the desired final concentration in your cell culture medium.
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The effective concentration of bomedemstat can vary depending on the cell line and the specific assay. For cell proliferation assays, a typical concentration range to test is from 0.01 µM to 10 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long is this compound stable in cell culture medium at 37°C?
Q4: What are the known off-target effects of bomedemstat?
A4: Bomedemstat has been shown to have a high specificity for LSD1 over other monoamine oxidases (MAO-A and MAO-B), with a greater than 2500-fold selectivity.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to include appropriate controls in your experiments to validate that the observed effects are due to LSD1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | 1. Compound Instability: Bomedemstat may be degrading in the cell culture medium over the course of the experiment. 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Solubility Issues: The compound may be precipitating out of solution at the working concentration. | 1. Refresh the cell culture medium with freshly diluted bomedemstat every 48-72 hours. 2. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[4] 3. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent for the initial stock solution. |
| High background in cell-based assays. | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Compound Cytotoxicity: The concentration of bomedemstat may be too high for the specific cell line. | 1. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of bomedemstat for your cell line. |
| No observable effect of the compound. | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration used may be too low to elicit a response. 3. Cell Line Resistance: The cell line may not be sensitive to LSD1 inhibition. | 1. Use a fresh aliquot of the stock solution. Verify the activity of the compound in a sensitive, positive control cell line. 2. Test a wider range of concentrations in a dose-response experiment.[2] 3. Confirm that your cell line expresses LSD1 and that the pathway is relevant to the biological process you are studying. |
Experimental Protocols & Data
This compound Handling and Storage Summary
| Parameter | Recommendation | Reference |
| Stock Solution Solvent | DMSO | |
| Stock Solution Concentration | e.g., 10 mM | |
| Short-Term Storage (Stock Solution) | -20°C (up to 1 month) | |
| Long-Term Storage (Stock Solution) | -80°C (up to 6 months) | [4][1] |
| Working Concentration Range | 0.01 µM - 10 µM (cell-dependent) | [2] |
Protocol: Assessment of Bomedemstat Stability in Cell Culture Media
This protocol outlines a general method to assess the stability of bomedemstat in your specific cell culture medium.
-
Preparation of Bomedemstat-Spiked Media:
-
Prepare a stock solution of bomedemstat in DMSO.
-
Dilute the stock solution to the highest concentration you plan to use in your experiments in your chosen cell culture medium (e.g., DMEM or RPMI-1640) supplemented with serum.
-
-
Incubation:
-
Incubate the bomedemstat-spiked medium at 37°C in a CO₂ incubator.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Store the collected aliquots at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of bomedemstat in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the degradation profile.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
How to address Bomedemstat resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Bomedemstat resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Bomedemstat. What are the potential mechanisms of resistance?
A1: Resistance to Bomedemstat, an LSD1 inhibitor, can be intrinsic or acquired. A key mechanism observed in small cell lung cancer (SCLC) is the transition from a neuroendocrine to a mesenchymal-like state.[1][2][3][4] This cellular reprogramming is often driven by the transcription factor TEAD4.[1][2][3][4] Cells with a pre-existing mesenchymal phenotype may exhibit intrinsic resistance.[1][2]
Q2: How can I determine if my resistant cell line has undergone a neuroendocrine-to-mesenchymal transition?
A2: You can assess the expression of key protein markers using Western blotting. Sensitive, neuroendocrine-like cells typically express markers such as ASCL1, while resistant, mesenchymal-like cells show increased expression of markers like ZEB1, VIM, and MYC.[1] A decrease in ASCL1 and an increase in these mesenchymal markers would suggest a transition.
Q3: What are some strategies to overcome Bomedemstat resistance in my cell line?
A3: Several strategies can be employed to counteract Bomedemstat resistance:
-
Combination Therapy: Combining Bomedemstat with other targeted agents can be effective. For instance, in SCLC models, combining Bomedemstat with PD-1 inhibitors has shown promise, as Bomedemstat can increase MHC class I expression, potentially sensitizing the cells to immunotherapy.[5][6] In acute myeloid leukemia (AML), Bomedemstat is being tested in combination with Venetoclax.[7][8]
-
Targeting Resistance Pathways: For resistance mediated by the TEAD4 pathway, combination with a YAP-TEAD pathway inhibitor could be a viable strategy.[1][2]
-
Epigenetic Modulator Combinations: Combining Bomedemstat with other epigenetic-modifying drugs, such as HDAC inhibitors, may also be a successful approach to overcoming resistance.
Q4: How does Bomedemstat affect signaling pathways in sensitive cells?
A4: Bomedemstat inhibits LSD1, which is a histone demethylase. In sensitive SCLC cells, this inhibition leads to the activation of the NOTCH signaling pathway and suppression of the neuroendocrine master regulator ASCL1.[5][6]
Troubleshooting Guides
Problem 1: Increased IC50 value for Bomedemstat in my cell line.
This guide will help you confirm resistance and characterize the resistant cell line.
Table 1: Example of IC50 Shift in Bomedemstat Resistant Cells
| Cell Line | Parental IC50 | Resistant IC50 | Fold Resistance |
| Example SCLC Line | 50 nM | 500 nM | 10x |
| Your Cell Line | [Enter your data] | [Enter your data] | [Calculate] |
Experimental Workflow for Confirming and Characterizing Resistance
Caption: Workflow for generating, confirming, and characterizing Bomedemstat resistance.
Detailed Protocols
-
Protocol 1: Generation of Bomedemstat-Resistant Cell Lines
-
Determine Initial Dosing: Start by treating the parental cell line with Bomedemstat at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Exposure: Culture the cells in the presence of this concentration of Bomedemstat, changing the media with fresh drug every 3-4 days.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the Bomedemstat concentration by 1.5 to 2-fold.
-
Repeat: Continue this process of dose escalation until the cells are able to proliferate in a concentration of Bomedemstat that is significantly higher (e.g., 10-fold) than the parental IC50.
-
Isolate and Expand: At this point, you have a population of Bomedemstat-resistant cells. You can either use this polyclonal population or perform single-cell cloning to generate monoclonal resistant lines.
-
-
Protocol 2: Western Blot for Resistance Markers
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ASCL1, ZEB1, VIM, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Problem 2: How to test for synergistic effects of combination therapies with Bomedemstat.
This guide provides a workflow for screening drug combinations and analyzing for synergy.
Experimental Workflow for Synergy Screening
Caption: Workflow for in vitro combination therapy synergy screening.
Detailed Protocol: Checkerboard Assay for Synergy Analysis
-
Plate Seeding: Seed your resistant cancer cell line in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of Bomedemstat and the combination drug.
-
Checkerboard Dosing: Add the drugs to the plate in a checkerboard format, where each well has a unique combination of concentrations of the two drugs. Include wells with single-agent treatments and no-drug controls.
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-96 hours).
-
Viability Assay: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Example of Combination Index (CI) Values
| Bomedemstat Conc. | Combination Agent Conc. | % Inhibition | Combination Index (CI) | Interpretation |
| 500 nM | 0 | 50 | - | - |
| 0 | 100 nM | 20 | - | - |
| 500 nM | 100 nM | 85 | 0.6 | Synergy |
| [Your Data] | [Your Data] | [Your Data] | [Calculate] | [Interpret] |
Signaling Pathways
Bomedemstat Action and Resistance
Caption: Signaling pathways in Bomedemstat sensitive vs. resistant cells.
References
- 1. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bomedemstat Dihydrochloride and Other LSD1 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) is rapidly evolving, with a significant focus on epigenetic regulators. Among these, Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising therapeutic target due to its critical role in leukemogenesis and the maintenance of leukemic stem cells.[1][2] This guide provides a comparative overview of Bomedemstat dihydrochloride (IMG-7289), an irreversible LSD1 inhibitor, and other notable LSD1 inhibitors in clinical development for AML: Pulrodemstat (CC-90011), a reversible inhibitor; Iadademstat (ORY-1001), a covalent inhibitor; and Seclidemstat (SP-2577), a reversible inhibitor.
Mechanism of Action: Targeting the Epigenetic Machinery of AML
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[1][3][4] In AML, LSD1 is often overexpressed and plays a crucial role in maintaining the undifferentiated state of leukemic blasts by repressing myeloid differentiation genes.[1][5] Inhibition of LSD1 reactivates these silenced genes, inducing differentiation and apoptosis of AML cells.[6]
Bomedemstat, Iadademstat, and GSK-2879552 are irreversible or covalent inhibitors that form a covalent bond with the FAD cofactor of LSD1, leading to its inactivation.[7] In contrast, Pulrodemstat and Seclidemstat are reversible inhibitors that bind non-covalently to the enzyme's active site.[8][9][10] The reversibility of an inhibitor may influence its safety profile and dosing schedule.[9]
Preclinical Efficacy: In Vitro and In Vivo Models
LSD1 inhibitors have demonstrated potent anti-leukemic activity in various preclinical models of AML. This includes the induction of differentiation, inhibition of proliferation, and apoptosis in AML cell lines, as well as anti-tumor efficacy in patient-derived xenograft (PDX) models.
| Inhibitor | Cell Line | IC50/EC50 | Key Findings | Reference |
| Bomedemstat | - | - | In preclinical studies, LSD1 inhibition impaired tumor growth and induced apoptosis of leukemic cells. | [11] |
| Pulrodemstat | Kasumi-1 | EC50 = 2 nM | Potent antiproliferative activity. | [8] |
| THP-1 | EC50 = 7 nM | Potent induction of the cellular differentiation marker CD11b. | [8] | |
| Iadademstat | AML cell lines | < 1 nM | Induces differentiation at low nanomolar concentrations. | [7] |
| Seclidemstat | - | IC50 = 13 nM | Potent inhibitor of LSD1. | [10] |
Clinical Development and Performance in AML
Several LSD1 inhibitors have progressed to clinical trials, showing promising results as both monotherapy and in combination with other agents.
Bomedemstat (IMG-7289)
Bomedemstat has been investigated in a Phase 1/2a trial in patients with advanced myeloid malignancies, including high-risk AML and myelodysplastic syndrome (MDS).[11][12]
| Clinical Trial | Phase | Patient Population | Key Findings | Reference |
| NCT02842827 | 1/2a | High-risk AML and MDS | Well-tolerated up to 6.0 mg/kg alone or with ATRA. Objective responses were observed in 28% of AML patients. | [11][12] |
Pulrodemstat (CC-90011)
Pulrodemstat has demonstrated anti-proliferative activity in AML cell lines and is being evaluated in clinical trials for advanced malignancies.[13] A Phase 1/2 study is investigating its combination with venetoclax and azacitidine in AML patients.[14][15]
| Clinical Trial | Phase | Patient Population | Key Findings | Reference |
| NCT04748848 | 1/2 | R/R AML and newly diagnosed AML | Evaluating safety, tolerability, and preliminary efficacy in combination with venetoclax and azacitidine. | [14][15] |
Iadademstat (ORY-1001)
Iadademstat has shown a good safety profile and signs of clinical activity as a single agent in relapsed/refractory (R/R) AML.[7][16][17][18] Combination therapy with azacitidine has also shown promising results.[19]
| Clinical Trial | Phase | Patient Population | Key Findings | Reference |
| Phase 1 | 1 | R/R AML | Recommended dose of 140 µg/m²/d as a single agent. Showed reductions in blood and bone marrow blast percentages and induced blast cell differentiation. | [16][17][18] |
| ALICE (Phase 2a) | 2a | Elderly, treatment-naïve AML | In combination with azacitidine, showed an 85% overall response rate with a good safety profile. | [19] |
| Phase 1b | 1b | Newly diagnosed, unfit AML | In combination with azacitidine and venetoclax, showed a 100% overall response rate in preliminary data. | |
| FRIDA (Phase 1b) | 1b | FLT3-mutated R/R AML | In combination with gilteritinib, showed a 67% response rate in the expanded dose cohort. |
Seclidemstat (SP-2577)
Seclidemstat is being evaluated in clinical trials for MDS and chronic myelomonocytic leukemia (CMML), which can progress to AML.[20][21] A Phase 1/2 trial is investigating its combination with azacitidine.[21] However, a partial clinical hold was placed on this trial due to a serious adverse event.[22][23]
| Clinical Trial | Phase | Patient Population | Key Findings | Reference |
| NCT04734990 | 1/2 | MDS and CMML | Evaluating the combination with azacitidine. A partial clinical hold was placed on new patient enrollment due to a grade 4 adverse event. | [21][22][23] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are general methodologies for key experiments cited in the evaluation of LSD1 inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of LSD1 inhibitors on the growth and proliferation of AML cell lines.
-
General Protocol:
-
AML cell lines (e.g., Kasumi-1, THP-1, MV-4-11) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the LSD1 inhibitor or vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of LSD1 inhibitors in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with human AML cells (cell line-derived or patient-derived).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The treatment group receives the LSD1 inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly, and/or leukemic burden is assessed by flow cytometry of peripheral blood or bone marrow.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
Bomedemstat and other LSD1 inhibitors represent a promising new class of targeted therapies for AML. While all act on the same epigenetic target, they exhibit differences in their mechanism of inhibition (reversible vs. irreversible), preclinical potency, and clinical development status. Head-to-head comparative clinical trials will be necessary to definitively establish the superior agent. The ongoing and planned clinical studies, particularly those exploring combination therapies, will be critical in defining the future role of LSD1 inhibitors in the treatment of AML.
References
- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pulrodemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. ascopubs.org [ascopubs.org]
- 17. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. targetedonc.com [targetedonc.com]
- 20. salariuspharma.com [salariuspharma.com]
- 21. Phase I/II Study of SP-2577 (Seclidemstat) in Combination with Azacitidine for patients with Myelodysplastic syndromes and Chronic Myelomonocytic Leukemia [mdanderson.org]
- 22. targetedonc.com [targetedonc.com]
- 23. onclive.com [onclive.com]
A Head-to-Head Comparison of Bomedemstat and Ruxolitinib in Myelofibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. For years, the cornerstone of treatment has been Janus kinase (JAK) inhibitors, with ruxolitinib being a primary therapeutic agent. However, a significant portion of patients either develop resistance or become intolerant to ruxolitinib, necessitating the exploration of novel therapeutic strategies. Bomedemstat (formerly IMG-7289), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), has emerged as a promising alternative with a distinct mechanism of action. This guide provides an objective comparison of the efficacy of Bomedemstat and ruxolitinib in preclinical myelofibrosis models, supported by experimental data.
Mechanism of Action
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] In myelofibrosis, dysregulation of this pathway, often due to mutations in JAK2, MPL, or CALR, leads to uncontrolled cell growth and the production of inflammatory cytokines that contribute to the disease's symptoms.[3][4][5] Ruxolitinib works by blocking the signaling of these cytokines and growth factors, thereby reducing splenomegaly and alleviating constitutional symptoms.[1][4]
Bomedemstat , on the other hand, targets the epigenetic enzyme LSD1.[6] LSD1 plays a crucial role in the self-renewal of malignant hematopoietic stem cells and the differentiation of myeloid progenitors.[7][8] By inhibiting LSD1, Bomedemstat is thought to alter gene expression in a way that curtails the production of inflammatory cytokines and impairs the proliferation of neoplastic stem cells.[6]
Signaling Pathway Diagrams
References
- 1. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Bomedemstat and hydroxyurea in essential thrombocythemia
Head-to-Head Comparison: Bomedemstat and Hydroxyurea in Essential Thrombocythemia
A guide for researchers, scientists, and drug development professionals on the current landscape of treatment for Essential Thrombocythemia (ET), comparing the investigational agent Bomedemstat with the standard-of-care, Hydroxyurea.
Essential thrombocythemia (ET) is a myeloproliferative neoplasm (MPN) characterized by an overproduction of platelets, which increases the risk of thrombosis and bleeding.[1] For decades, hydroxyurea has been the first-line cytoreductive therapy for high-risk ET patients.[2] However, the development of novel targeted therapies like bomedemstat, a lysine-specific demethylase-1 (LSD1) inhibitor, offers a new potential therapeutic avenue.[3] This guide provides a head-to-head comparison of bomedemstat and hydroxyurea, based on available clinical data and mechanistic understanding.
It is important to note that a direct comparative Phase 3 clinical trial (Shorespan-007, NCT06456346) evaluating bomedemstat versus hydroxyurea in treatment-naive ET patients is currently underway and not yet complete.[4][5][6] Therefore, this comparison is based on data from separate clinical trials and existing knowledge of each drug.
Mechanism of Action
The two agents employ distinct mechanisms to control platelet counts and manage disease symptoms.
Bomedemstat: Bomedemstat is an orally active, small molecule inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme crucial for the regulation of hematopoietic stem cell proliferation and maturation of progenitor cells.[7][8] In MPNs, LSD1 is overexpressed in malignant megakaryocytes.[9] By inhibiting LSD1, bomedemstat is thought to interfere with the abnormal gene expression that drives the proliferation of these malignant cells, leading to a reduction in platelet production.[3]
Hydroxyurea: Hydroxyurea is a non-specific cytoreductive agent that inhibits the enzyme ribonucleotide reductase.[10] This inhibition reduces the production of deoxynucleotides, thereby impeding DNA synthesis and repair.[11][12] This action slows down the proliferation of hematopoietic cells, including the megakaryocytes responsible for platelet production, leading to a decrease in platelet counts.[2][10]
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. droracle.ai [droracle.ai]
- 3. What is Bomedemstat used for? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia - MSD [msdclinicaltrials.com]
- 7. merck.com [merck.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 10. Hydroxyurea (Hydrea®, Droxia®) for ET | ChemoExperts [chemoexperts.com]
- 11. Hydroxyurea | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Validating Bomedemstat's On-Target Effects: A Comparative Guide Using CRISPR-Cas9 and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a therapeutic candidate is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of methods for validating the on-target effects of bomedemstat, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a focus on the powerful gene-editing tool CRISPR-Cas9.
Bomedemstat (IMG-7289) is a promising therapeutic agent for myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF). Its mechanism of action is the inhibition of LSD1 (also known as KDM1A), an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of hematopoietic progenitors.[1] Validating that bomedemstat's therapeutic effects are a direct result of its interaction with LSD1 is critical for its continued development.
This guide will explore the use of CRISPR-Cas9 to create a genetic proxy for pharmacological inhibition and compare this approach with alternative biochemical and cellular methods for target validation.
Comparison of Target Validation Methods for Bomedemstat
| Validation Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic ablation of the KDM1A gene to mimic complete loss of LSD1 function. | Provides a definitive genetic validation of the target's role in a specific phenotype. Allows for the creation of isogenic cell lines for direct comparison. | Complete knockout may not fully recapitulate the effects of partial inhibition by a drug. Potential for off-target gene editing. |
| Biochemical Assays | In vitro measurement of bomedemstat's inhibitory activity on purified LSD1 enzyme. | Directly quantifies the potency and selectivity of the inhibitor. High-throughput screening is possible. | Does not provide information on target engagement or downstream effects in a cellular context. |
| Pharmacodynamic (PD) Biomarker Analysis | Measurement of changes in downstream markers of LSD1 activity in cells or tissues after bomedemstat treatment (e.g., H3K4me2 levels). | Confirms target engagement in a biological system. Can be used in both preclinical and clinical settings. | Indirect measure of target binding. Biomarker levels may be influenced by other cellular processes. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of LSD1 upon bomedemstat binding in intact cells. | Directly demonstrates target engagement in a cellular environment. Does not require modification of the drug or target protein. | Can be technically challenging and may not be suitable for all targets. |
Quantitative Comparison of Bomedemstat with Other LSD1 Inhibitors
The following table summarizes the in vitro potency of bomedemstat and other notable LSD1 inhibitors that have been in clinical development. This data is essential for understanding the competitive landscape and for selecting appropriate tool compounds for comparative studies.
| LSD1 Inhibitor | Company | Mechanism | IC50 (nM) | Key Clinical Indications |
| Bomedemstat (IMG-7289) | Imago BioSciences (a subsidiary of Merck) | Irreversible | 56.8 | Myeloproliferative Neoplasms (ET, MF) |
| Iadademstat (ORY-1001) | Oryzon Genomics | Irreversible | 0.33 | Acute Myeloid Leukemia, Solid Tumors |
| GSK2879552 | GlaxoSmithKline | Irreversible | 160 | Terminated for SCLC and AML |
| Pulrodemstat (CC-90011) | Celgene | Reversible | 0.66 | Advanced Solid Tumors, Non-Hodgkin's Lymphoma |
| Seclidemstat (SP-2577) | Salarius Pharmaceuticals | Reversible | 1300 | Ewing Sarcoma, Advanced Solid Tumors |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of KDM1A for Bomedemstat Target Validation
This protocol describes the generation of KDM1A knockout hematopoietic cell lines to validate that the cellular phenotype observed with bomedemstat treatment is a direct result of LSD1 inhibition.
Materials:
-
Hematopoietic progenitor cell line (e.g., K562, SET-2)
-
Lentiviral vectors expressing Cas9 nuclease and a KDM1A-targeting single guide RNA (sgRNA)
-
Non-targeting sgRNA control vector
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Cell culture medium and supplements
-
PCR primers for genomic DNA amplification of the target region
-
T7 Endonuclease I or Sanger sequencing for mutation detection
-
Anti-LSD1 antibody for Western blot analysis
-
Bomedemstat
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the KDM1A gene into a lentiviral expression vector. A non-targeting sgRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Hematopoietic Cells: Transduce the target hematopoietic cell line with the KDM1A-targeting or non-targeting lentivirus in the presence of polybrene.
-
Selection of Transduced Cells: Select for successfully transduced cells by adding puromycin to the cell culture medium.
-
Generation of Clonal Cell Lines: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal lines and perform PCR to amplify the targeted region of the KDM1A gene. Use T7 Endonuclease I assay or Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blot Analysis: Prepare protein lysates from the clonal lines and perform Western blotting with an anti-LSD1 antibody to confirm the absence of the LSD1 protein.
-
-
Phenotypic Comparison:
-
Culture the confirmed KDM1A knockout and non-targeting control cell lines.
-
Treat the non-targeting control cells with a dose range of bomedemstat.
-
Assess key cellular phenotypes relevant to MPNs, such as proliferation, differentiation (e.g., by flow cytometry for cell surface markers), and apoptosis.
-
Compare the phenotype of the KDM1A knockout cells to that of the bomedemstat-treated non-targeting control cells. A similar phenotypic outcome provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA) for Bomedemstat Target Engagement
This protocol outlines the use of CETSA to confirm the direct binding of bomedemstat to LSD1 in intact cells.
Materials:
-
MPN patient-derived cells or a relevant cell line
-
Bomedemstat
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-LSD1 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
Procedure:
-
Cell Treatment: Treat the cells with bomedemstat at various concentrations or a single high concentration. Include a DMSO-treated control. Incubate under normal cell culture conditions to allow for drug uptake and target binding.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control sample.
-
Cell Lysis: Lyse the cells using a method that avoids protein denaturation, such as freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Measure the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an anti-LSD1 antibody to detect the amount of soluble LSD1 at each temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble LSD1 as a function of temperature for both the bomedemstat-treated and control samples. A shift in the melting curve to a higher temperature in the presence of bomedemstat indicates thermal stabilization of LSD1 upon drug binding, confirming target engagement.
Visualizing the Molecular Landscape
To better understand the context of bomedemstat's action and the experimental approaches to validate it, the following diagrams illustrate the relevant signaling pathway, the CRISPR-Cas9 validation workflow, and a comparison of validation methodologies.
Caption: LSD1 signaling in MPNs and the inhibitory action of bomedemstat.
Caption: Experimental workflow for validating bomedemstat's on-target effects using CRISPR-Cas9.
References
Navigating Epigenetic Drug Resistance: A Comparative Analysis of Bomedemstat
For Researchers, Scientists, and Drug Development Professionals
The emergence of epigenetic drugs has opened new avenues in cancer therapy. However, as with many targeted agents, the development of drug resistance remains a critical challenge. This guide provides a comparative analysis of Bomedemstat (IMG-7289), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of potential cross-resistance with other classes of epigenetic drugs, such as Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. While direct head-to-head cross-resistance studies are not yet extensively published, this guide synthesizes preclinical data on combination therapies and the underlying molecular mechanisms to provide insights into navigating the landscape of epigenetic drug resistance.
Executive Summary
Bomedemstat is a clinical-stage therapeutic being investigated for various hematological malignancies and solid tumors.[1][2][3] Its mechanism of action, the irreversible inhibition of LSD1, leads to alterations in gene expression that can suppress tumor growth and promote cell differentiation.[2] Understanding its performance in the context of resistance to other epigenetic modifiers is crucial for designing effective sequential or combination treatment strategies. Preclinical evidence suggests that instead of significant cross-resistance, combining LSD1 inhibitors like Bomedemstat with other epigenetic drugs may offer synergistic anti-cancer effects, providing a promising strategy to overcome resistance.
Comparative Analysis: Bomedemstat and Other Epigenetic Drugs
Currently, there is a lack of published studies that directly assess the sensitivity of Bomedemstat on cell lines with acquired resistance to HDAC or DNMT inhibitors, and vice-versa. However, the available preclinical data on combination therapies suggest a low probability of broad cross-resistance and instead highlight the potential for synergistic interactions.
Bomedemstat (LSD1 Inhibitor)
-
Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).
-
Mechanism of Action: By inhibiting LSD1, Bomedemstat prevents the demethylation of H3K4me1/2, leading to changes in gene expression that can induce differentiation and apoptosis in cancer cells.[2]
-
Resistance Mechanisms (LSD1 inhibitors in general): Studies on LSD1 inhibitors have shown that resistance can emerge through epigenetic reprogramming, such as a shift towards a TEAD4-driven mesenchymal-like state in small cell lung cancer.[4]
Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat, Panobinostat)
-
Target: A class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.
-
Mechanism of Action: HDAC inhibitors promote histone hyperacetylation, leading to the reactivation of tumor suppressor genes and cell cycle arrest or apoptosis.
-
Potential for Synergy with Bomedemstat: Preclinical studies have indicated that the combination of LSD1 inhibitors and HDAC inhibitors can have synergistic effects in some cancer models.[5] This suggests that the two classes of drugs may overcome resistance mechanisms that are specific to each other. For instance, HDAC inhibition can influence LSD1 activity, suggesting a mechanistic link that could be exploited in combination therapies.
DNA Methyltransferase (DNMT) Inhibitors (e.g., Azacitidine, Decitabine)
-
Target: Enzymes that catalyze the methylation of DNA, a key mechanism for gene silencing.
-
Mechanism of Action: DNMT inhibitors lead to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.
-
Potential for Synergy with Bomedemstat: Preclinical evidence suggests that combining DNMT inhibitors with other epigenetic drugs can produce synergistic anti-cancer effects.[6] The combination of azacitidine with the IDH2 inhibitor enasidenib, which also affects DNA methylation, has been shown to enhance leukemic cell differentiation.[7] This provides a rationale for exploring combinations of Bomedemstat with DNMT inhibitors to overcome resistance.
Quantitative Data from Preclinical Combination Studies
While direct cross-resistance data is limited, the following table summarizes findings from preclinical studies combining LSD1 inhibitors with other epigenetic agents, suggesting a lack of cross-resistance and potential for synergy.
| Combination Therapy | Cancer Model | Key Findings |
| LSD1 Inhibitor + HDAC Inhibitor | Medulloblastoma | Synergistic effect on reducing cell viability and inducing apoptosis.[6] |
| LSD1 Inhibitor + DNMT Inhibitor | Acute Myeloid Leukemia (AML) | Preclinical studies suggest that the combination of hypomethylating agents and HDAC inhibitors can synergistically re-express silenced genes.[8] While not directly with Bomedemstat, this provides a strong rationale for combining LSD1 and DNMT inhibitors. |
| Bomedemstat + Ruxolitinib (JAK Inhibitor) | Myelofibrosis | The combination was found to be well-tolerated and improved clinical outcomes in both first- and second-line settings, supporting the concept of combining Bomedemstat with other targeted agents.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of cross-resistance and synergistic effects. Below are generalized protocols for key experiments.
Development of Drug-Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to a specific epigenetic drug for use in cross-resistance studies.
Methodology:
-
Initial Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the selected epigenetic drug (e.g., an HDAC inhibitor) on the parental cell line using a cell viability assay (see Protocol 2).
-
Stepwise Dose Escalation:
-
Begin by exposing the cells to the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration in a stepwise manner.
-
At each step, allow the cells to recover and resume normal growth before the next concentration increase.
-
-
Maintenance of Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50), maintain the resistant cell line in a medium containing this concentration of the drug.
-
Verification of Resistance: Periodically re-evaluate the IC50 of the drug on the resistant cell line to confirm the stability of the resistant phenotype.
Cell Viability and Cross-Resistance Assessment
Objective: To determine the sensitivity of parental and drug-resistant cell lines to Bomedemstat and other epigenetic drugs.
Methodology:
-
Cell Seeding: Seed the parental and drug-resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Bomedemstat and the other epigenetic drugs of interest (e.g., an HDAC inhibitor and a DNMT inhibitor). Include a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration.
-
Plot the dose-response curves and determine the IC50 values for each drug in both the parental and resistant cell lines.
-
A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates resistance.
-
Testing Bomedemstat on the HDAC inhibitor-resistant line (and vice versa) will reveal any cross-resistance.
-
Synergy Analysis of Drug Combinations
Objective: To evaluate whether the combination of Bomedemstat with other epigenetic drugs results in synergistic, additive, or antagonistic effects.
Methodology:
-
Experimental Design: Use a matrix-based experimental design, treating cells with various concentrations of Bomedemstat and the other epigenetic drug, both alone and in combination.
-
Cell Viability Assay: Perform a cell viability assay as described in Protocol 2 after the combination treatment.
-
Synergy Calculation: Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Epigenetic Regulation
Caption: Interplay of key epigenetic modifying enzymes and their corresponding inhibitors.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for evaluating cross-resistance between two epigenetic drugs.
Conclusion
While direct experimental data on cross-resistance between Bomedemstat and other epigenetic drugs is still emerging, the current body of preclinical research points towards a promising landscape where combination therapies, rather than concerns over cross-resistance, will likely define the future of epigenetic cancer treatment. The distinct mechanisms of action of LSD1, HDAC, and DNMT inhibitors suggest that they may target different facets of the epigenetic machinery, making their combined use a powerful strategy to overcome drug resistance and enhance therapeutic efficacy. Further dedicated cross-resistance studies are warranted to fully elucidate the interplay between these important classes of anti-cancer agents and to guide the rational design of future clinical trials.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Bomedemstat used for? [synapse.patsnap.com]
- 3. merck.com [merck.com]
- 4. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer effects of epigenetic drugs on medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of azacitidine and enasidenib enhances leukemic cell differentiation and cooperatively hypomethylates DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pracinostat combined with azacitidine in newly diagnosed adult acute myeloid leukemia (AML) patients unfit for standard induction chemotherapy: PRIMULA phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deceraclinical.com [deceraclinical.com]
- 10. ashpublications.org [ashpublications.org]
Comparative analysis of Bomedemstat's effect on different hematopoietic lineages
An in-depth guide for researchers and drug development professionals on the differential effects of Bomedemstat on megakaryocytic, erythroid, and myeloid lineages in myeloproliferative neoplasms, benchmarked against leading therapeutic alternatives.
Bomedemstat (MK-3543, formerly IMG-7289), an investigational orally available small molecule inhibitor of lysine-specific demethylase 1 (LSD1), is carving a distinct therapeutic niche in the landscape of myeloproliferative neoplasms (MPNs). Its unique epigenetic mechanism of action offers a differentiated approach compared to the established Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparative analysis of Bomedemstat's effects on various hematopoietic lineages, juxtaposed with the performance of key JAK inhibitors: Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib.
Mechanism of Action: An Epigenetic Approach
Bomedemstat functions by irreversibly inhibiting LSD1, a critical enzyme in hematopoietic stem cell regulation.[1] LSD1 is overexpressed in MPNs and plays a pivotal role in the proliferation and differentiation of hematopoietic stem cells.[2] By inhibiting LSD1, Bomedemstat promotes the maturation of megakaryocytes, the precursors to platelets, and has demonstrated the potential to reduce the burden of malignant myeloid cells.[3][4] This contrasts with JAK inhibitors, which primarily target the dysregulated JAK-STAT signaling pathway central to the pathogenesis of MPNs.
Comparative Efficacy on Hematopoietic Lineages
The following tables summarize the quantitative effects of Bomedemstat and comparator drugs on megakaryocytic, erythroid, and myeloid lineages based on data from key clinical trials.
Megakaryocytic Lineage (Platelet Count)
Bomedemstat's mechanism directly targets megakaryocyte maturation, leading to a controlled reduction in platelet counts. This makes it a promising agent for thrombocythemia. In contrast, JAK inhibitors can induce thrombocytopenia as a dose-limiting toxicity.
| Drug | Clinical Trial | Key Findings on Platelet Count |
| Bomedemstat | IMG-7289-CTP-102 (Phase 2, Myelofibrosis) | Dose is titrated to a target platelet count of 50-75 x 10⁹/L.[4] |
| Phase 2 (Essential Thrombocythemia) | Durably reduced platelet counts.[2] | |
| Ruxolitinib | COMFORT-I (Phase 3, Myelofibrosis) | New-onset grade 3 or 4 thrombocytopenia primarily occurred within the first 6 months.[5] |
| Fedratinib | JAKARTA (Phase 3, Myelofibrosis) | Grade 3/4 thrombocytopenia occurred in 12% of patients.[6] |
| Momelotinib | SIMPLIFY-1 (Phase 3, Myelofibrosis) | Grade ≥3 thrombocytopenia was a common hematologic abnormality.[7] |
| Pacritinib | PERSIST-2 (Phase 3, Myelofibrosis) | Designed for patients with thrombocytopenia (platelet count ≤100 x 10⁹/L).[8] |
Erythroid Lineage (Hemoglobin and Anemia)
Anemia is a significant challenge in myelofibrosis management, and a key differentiator among available therapies. While some JAK inhibitors can exacerbate anemia, Bomedemstat and Momelotinib have shown potential benefits in improving hemoglobin levels.
| Drug | Clinical Trial | Key Findings on Hemoglobin and Anemia |
| Bomedemstat | IMG-7289-CTP-102 (Phase 2, Myelofibrosis) | In transfusion-independent patients, 90% had stable or improved hemoglobin.[7] |
| Ruxolitinib | COMFORT-I (Phase 3, Myelofibrosis) | New-onset grade 3 or 4 anemia occurred, primarily within the first 6 months.[5] |
| Fedratinib | JAKARTA (Phase 3, Myelofibrosis) | Anemia was the most common Grade ≥3 adverse event (30%).[6] |
| Momelotinib | SIMPLIFY-1 (Phase 3, Myelofibrosis) | Associated with a reduced transfusion requirement compared to Ruxolitinib.[7] 69% of patients with moderate anemia at baseline achieved hemoglobin >10 g/dL by week 24.[9] |
| Pacritinib | PERSIST-2 (Phase 3, Myelofibrosis) | Showed clinical improvement in hemoglobin and reduction in transfusion burden.[10] |
Myeloid Lineage (Neutrophil Count)
The impact on the broader myeloid lineage, particularly neutrophil counts, is another important consideration. While data is less consistently reported than for platelets and red blood cells, neutropenia is a known potential side effect of these therapies.
| Drug | Clinical Trial | Key Findings on Neutrophil Count |
| Bomedemstat | Phase 3 (Essential Thrombocythemia) | Key eligibility criteria include an absolute neutrophil count of ≥0.75 x 10⁹/L.[2] |
| Ruxolitinib | COMFORT-II (Phase 3, Myelofibrosis) | Hematologic adverse events, including neutropenia, rarely led to treatment discontinuation.[11] |
| Fedratinib | JAKARTA-2 (Phase 2, Myelofibrosis) | Grade 3-4 anemia and thrombocytopenia were the most common hematologic AEs; neutropenia data is less prominent.[12] |
| Momelotinib | SIMPLIFY-1 (Phase 3, Myelofibrosis) | Grade ≥3 neutropenia occurred in 2.8% of patients.[13] |
| Pacritinib | PERSIST-2 (Phase 3, Myelofibrosis) | Hematologic toxicities were among the most frequent adverse events.[14] |
Experimental Protocols
The clinical trials referenced in this guide were conducted with rigorous methodologies to ensure the validity of the findings. Below is a generalized overview of the experimental protocols for the key Phase 3 trials.
References
- 1. merck.com [merck.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 4. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survival impact of Hb improvement in MF treated with momelotinib: analyses of SIMPLIFY-1 & MOMENTUM | VJHemOnc [vjhemonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Long-term findings from COMFORT-II, a phase 3 study of ruxolitinib vs best available therapy for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. gilead.com [gilead.com]
- 14. ashpublications.org [ashpublications.org]
Bomedemstat vs. Best Available Therapy in Essential Thrombocythemia: A Comparative Clinical Trial Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bomedemstat to the best available therapies for Essential Thrombocythemia (ET), supported by available clinical trial data. The information is presented to facilitate a clear understanding of the current therapeutic landscape for ET patients who are intolerant of or have an inadequate response to hydroxyurea.
Essential Thrombocythemia (ET) is a myeloproliferative neoplasm characterized by an overproduction of platelets, which can lead to an increased risk of thrombosis and hemorrhage. While hydroxyurea is a common first-line treatment, a significant number of patients require alternative therapies due to intolerance or resistance. This guide focuses on the emerging therapeutic agent, Bomedemstat (IMG-7289), and compares its clinical trial data with established second-line treatments, considered the "Best Available Therapy" (BAT).
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of Bomedemstat and Best Available Therapies in patients with Essential Thrombocythemia who have previously been treated with hydroxyurea. It is important to note that direct head-to-head comparative data from ongoing Phase 3 trials of Bomedemstat are not yet available. The data presented here are from separate studies and are intended for an indirect comparison.
Efficacy Data
| Endpoint | Bomedemstat (Phase 2b)[1][2] | Pegylated Interferon alfa-2a (MPD-RC-111, Phase 2)[3][4] | Anagrelide (Various Studies) | Ruxolitinib (MAJIC-ET, Phase 2)[5][6] |
| Overall Response Rate (ORR) | Not explicitly reported in the same format. | 69.2% | Not consistently reported across studies. | Similar to BAT. |
| Complete Hematologic Response (CHR) | Not explicitly reported. | 43.1% | 40% (at 1 year in a first-line study)[7] | Not superior to BAT. |
| Platelet Count Reduction to ≤400 x 10⁹/L | 95% (61/64) of patients treated for ≥24 weeks. | A key component of the overall response. | Effective in reducing platelet counts. | 13.2% of patients with baseline platelets >400 x 10⁹/L achieved reduction. |
| Symptom Improvement (MPN-SAF TSS) | 78% of patients with baseline TSS >20 experienced improvement at Week 24. | Not a primary endpoint in the cited study. | Not a primary endpoint in the cited studies. | Superior to BAT in symptom control. |
| Reduction in Driver Mutation Allele Frequency | 85% of evaluable patients had a decrease in driver VAF at ~Week 24. | Median absolute reduction of -6% in JAK2V617F in patients with CR. | Not typically reported as an endpoint. | Not a primary endpoint in the cited study. |
Safety and Tolerability Data
| Adverse Event Profile | Bomedemstat (Phase 2b)[1][2] | Pegylated Interferon alfa-2a (MPD-RC-111, Phase 2)[3][4] | Anagrelide[8] | Ruxolitinib[5][6] |
| Most Common Adverse Events | Dysgeusia (55%), constipation (38%), thrombocytopenia (34%), arthralgia (27%). | Not detailed in the provided search results. | Headache, fluid retention, tachycardia, arrhythmias. | Generally well-tolerated; potential for cytopenias and increased risk of infections. |
| Serious Adverse Events (SAEs) | Reported in 24 patients; related events in 4 patients. | Not detailed in the provided search results. | Not detailed in the provided search results. | Not detailed in the provided search results. |
| Treatment Discontinuation due to AEs | 11 patients discontinued due to AEs. | 13.9% of subjects. | Not detailed in the provided search results. | Not detailed in the provided search results. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Bomedemstat: Phase 2b Study (NCT04254978)[1]
-
Study Design: A global, open-label, Phase 2b study.
-
Patient Population: Patients with ET who are resistant or intolerant to at least one standard treatment. Key eligibility criteria included a requirement for cytoreduction, platelet count >450x10⁹/L, and hemoglobin ≥10 g/dL.
-
Intervention: Bomedemstat administered orally once daily. The starting dose was 0.6 mg/kg/d and was titrated to achieve a target platelet count of 200-400x10⁹/L.
-
Primary Endpoint: Reduction of platelet count to ≤400x10⁹/L in the absence of new thromboembolic events.
-
Key Secondary & Exploratory Endpoints: Durability of response, symptom improvement (measured by MPN-SAF TSS), reduction in white blood cell count, and changes in mutation burden.
Pegylated Interferon alfa-2a: MPD-RC-111 Study (NCT01259856)[3][4]
-
Study Design: An investigator-initiated, international, multicenter, phase 2 trial.
-
Patient Population: Patients with high-risk ET or polycythemia vera who were either refractory or intolerant to hydroxyurea.
-
Intervention: Pegylated-rIFN-α2a therapy.
-
Primary Endpoint: Induction of complete (CR) and partial (PR) hematologic responses at 12 months.
-
Key Secondary Endpoints: Molecular response (reduction in JAK2V617F variant allele fraction) and safety.
Ruxolitinib: MAJIC-ET Study
-
Study Design: A randomized-controlled phase 2 study.
-
Patient Population: Patients with ET who were refractory or intolerant to hydroxycarbamide (hydroxyurea).
-
Intervention: Ruxolitinib compared to Best Available Therapy (BAT).
-
Primary Endpoint: Comparison of clinical efficacy (hematologic response).
-
Key Secondary Endpoints: Symptom control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanisms of action of Bomedemstat and the Best Available Therapies, as well as a typical clinical trial workflow for comparing these treatments.
Caption: Mechanism of action of Bomedemstat.
References
- 1. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Pegylated interferon alfa-2a for polycythemia vera or essential thrombocythemia resistant or intolerant to hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylated interferon alfa-2a for polycythemia vera or essential thrombocythemia resistant or intolerant to hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A multicenter, open-label study for efficacy and safety evaluation of anagrelide in patients with treatment-naïve, high-risk essential thrombocythemia as a primary treatment [frontiersin.org]
- 8. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Bomedemstat Dihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for Bomedemstat dihydrochloride against alternative treatments for myeloproliferative neoplasms (MPNs), supported by available experimental data. Bomedemstat is an investigational, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of myeloid progenitors.[1][2][3][4] This unique mechanism of action presents a novel therapeutic approach for MPNs such as essential thrombocythemia (ET) and myelofibrosis (MF).
Executive Summary
Bomedemstat has demonstrated promising efficacy and a manageable safety profile in Phase 2 clinical trials for patients with ET and MF, particularly in those who are intolerant of or resistant to standard therapies.[5] Key findings include significant reductions in platelet counts, spleen volume, and total symptom scores. While direct head-to-head comparative trial data is still emerging, this guide synthesizes available data to facilitate an informed evaluation of Bomedemstat's potential. A Phase 3 trial directly comparing Bomedemstat to hydroxyurea in treatment-naïve ET patients is underway, which will provide more definitive comparative data in the future.[6][7][8][9]
Data Presentation: Bomedemstat vs. Standard of Care
The following tables summarize the quantitative data from key clinical trials of Bomedemstat and the respective standard-of-care treatments, hydroxyurea for essential thrombocythemia and ruxolitinib for myelofibrosis.
Table 1: Comparison of Bomedemstat and Hydroxyurea in Essential Thrombocythemia (ET)
| Endpoint | Bomedemstat (Phase 2 - NCT04254978)[10][11] | Hydroxyurea (Various Studies) |
| Patient Population | Patients with ET resistant/intolerant to at least one standard treatment.[10] | High-risk patients with ET. |
| Platelet Count Reduction | 97% of patients treated for >24 weeks achieved platelet count ≤400 x 10⁹/L.[11] | Effective in reducing platelet counts to <600,000/mm³. |
| Durable Response | 81% of patients achieved a durable response (platelet count ≤400 x 10⁹/L for ≥12 weeks).[11] | Data on durable response varies across studies. |
| Symptom Improvement | 58% of patients experienced symptomatic improvement (decrease in Total Symptom Score) at 24 weeks.[11] | Primarily focused on reducing thrombosis risk; symptom improvement less consistently reported. |
| Common Adverse Events | Dysgeusia (52%), fatigue (34%), constipation (32%), arthralgia (27%), thrombocytopenia (25%).[10] | Hematological toxicity, mucocutaneous ulcers, gastrointestinal symptoms. |
Table 2: Comparison of Bomedemstat and Ruxolitinib in Myelofibrosis (MF)
| Endpoint | Bomedemstat (Phase 2 - NCT03136185)[12][13] | Ruxolitinib (COMFORT-I & II Trials) |
| Patient Population | Patients with advanced MF, intolerant, refractory, resistant, or inadequately controlled by approved therapy.[13] | Patients with intermediate-2 or high-risk MF. |
| Spleen Volume Reduction (SVR) | 66% of patients had a reduction in spleen volume at 24 weeks.[12] | 41.9% (COMFORT-I) and 28% (COMFORT-II) achieved ≥35% SVR at 24 and 48 weeks, respectively. |
| Total Symptom Score (TSS) Reduction | 65% of patients had a reduction in TSS at 24 weeks.[12] | 45.9% of patients achieved ≥50% improvement in TSS at 24 weeks (COMFORT-I). |
| Bone Marrow Fibrosis Improvement | 31% of patients with post-baseline scoring improved by 1 grade.[13] | Minimal to no significant improvement in bone marrow fibrosis. |
| Anemia | 90% of transfusion-independent patients had stable or improved hemoglobin.[13] | Anemia is a common adverse event. |
| Common Adverse Events | Dysgeusia, diarrhea.[13] | Thrombocytopenia, anemia, bruising. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the independent validation of findings.
Bomedemstat in Essential Thrombocythemia (NCT04254978)
This Phase 2, multi-center, open-label study was designed to evaluate the safety, efficacy, and pharmacodynamics of orally administered Bomedemstat in patients with ET.[14]
-
Inclusion Criteria: Diagnosis of ET per WHO criteria, requiring cytoreductive therapy, and having failed at least one standard therapy.[14]
-
Treatment: Bomedemstat administered orally once daily for a 169-day Initial Treatment Period (ITP). Qualifying patients could continue into an Additional Treatment Period (ATP).
-
Primary Objective: Safety and response, defined as platelet count ≤400 x 10⁹/L without new thromboembolism or disease progression.[10]
-
Key Assessments: Safety was evaluated through monitoring of adverse events, laboratory tests, physical examinations, and vital signs. Efficacy was assessed by hematology, patient-reported symptom burden, and changes in spleen size.
Bomedemstat in Myelofibrosis (NCT03136185)
This was a Phase 1/2 open-label study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of once-daily oral Bomedemstat in patients with MF.[15]
-
Inclusion Criteria: Patients with primary MF, post-polycythemia vera MF, or post-essential thrombocythemia MF who were intolerant, refractory, resistant, or inadequately controlled by approved therapy, with a platelet count ≥100 x 10⁹/L.[13]
-
Treatment: Bomedemstat administered orally once daily, with the dose titrated to a target platelet count of 50-75 x 10⁹/L. The starting dose was 0.6 mg/kg/d.[13]
-
Primary Objectives: Safety and reduction of spleen volume and total symptom scores.[13]
-
Key Assessments: Safety monitoring, spleen volume measurement by MRI/CT, and Total Symptom Score assessment using the MPN-SAF instrument. Serial bone marrow biopsies were also performed.[13]
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Bomedemstat's Mechanism of Action
Bomedemstat functions by irreversibly inhibiting the LSD1 enzyme. In myeloproliferative neoplasms, LSD1 is overexpressed and plays a key role in preventing the differentiation of hematopoietic progenitor cells, leading to an accumulation of immature cells. By inhibiting LSD1, Bomedemstat allows for the maturation of these progenitors, particularly megakaryocytes, thereby reducing the hallmarks of the disease.[1][16]
Caption: Bomedemstat's mechanism of action in MPNs.
Clinical Trial Workflow for Bomedemstat Studies
The clinical trials for Bomedemstat follow a structured workflow from patient screening to data analysis to evaluate the drug's safety and efficacy.
References
- 1. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 2. mdpi.com [mdpi.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is Bomedemstat used for? [synapse.patsnap.com]
- 5. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 6. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia - MSD [msdclinicaltrials.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 10. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biospace.com [biospace.com]
- 12. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]
- 13. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of Bomedemstat Dihydrochloride: A Safety-First Protocol
Essential guidance for the safe and compliant disposal of Bomedemstat dihydrochloride, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, a critical aspect of laboratory management is the implementation of safe and compliant disposal procedures. Due to conflicting hazard classifications in available safety documentation, a conservative approach is paramount to mitigate any potential risks.[1] This guide provides a procedural, step-by-step framework for the proper disposal of this compound, ensuring adherence to best practices in laboratory safety and chemical handling.
Hazard Classification Overview: A Call for Caution
An analysis of various supplier Safety Data Sheets (SDS) and regulatory inventories reveals inconsistencies in the hazard classification of this compound. While some sources classify it as a non-hazardous substance, others indicate potential health and environmental risks.[1][2] This discrepancy necessitates treating the compound with a higher degree of caution.
| Data Source | GHS Hazard Classification | Key Recommendations |
| MedChemExpress SDS | Not a hazardous substance or mixture.[2] | Recommends standard laboratory Personal Protective Equipment (PPE) and good ventilation.[2] |
| AbMole BioScience SDS | Not a hazardous substance or mixture.[3] | Recommends standard laboratory PPE and good ventilation. |
| PubChem (ECHA C&L Inventory) | H373: May cause damage to organs through prolonged or repeated exposure.[1] | Implies the need for more stringent control measures to prevent chronic exposure.[1] |
| DC Chemicals SDS | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. |
Given these conflicting classifications, it is prudent to handle this compound as a substance with potential for target organ damage upon repeated exposure, acute toxicity if swallowed, and significant environmental hazards.[1]
Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines the recommended disposal protocol for this compound. This procedure is based on a conservative interpretation of the available safety information and aligns with standard practices for chemical waste management.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE.[2][3]
-
Hand Protection: Wear protective gloves (e.g., Nitrile).[1]
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Body Protection: An impervious lab coat or clothing is required to protect the skin.[1]
-
Respiratory Protection: When handling the powder form, a suitable respirator is recommended to prevent inhalation.[1]
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe disposal.
-
Solid Waste:
-
Collect unadulterated this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealable, durable, and compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management protocols.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2][3]
-
Absorption: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]
-
Collection: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol, and dispose of all cleaning materials as hazardous waste.[2]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with all applicable regulations.
-
Regulatory Compliance: Dispose of the substance and its container in accordance with prevailing country, federal, state, and local regulations.[2] This typically involves transfer to an approved waste disposal plant.
-
Waste Manifest: Ensure all waste containers are accurately labeled with the contents and associated hazards. Follow your institution's procedures for hazardous waste pickup and disposal, which will include proper documentation (waste manifest).
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling Bomedemstat Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling of Bomedemstat dihydrochloride (also known as IMG-7289 dihydrochloride), an investigational, orally active, and irreversible lysine-specific demethylase 1 (LSD1) inhibitor. Given the varying hazard classifications, a conservative approach to safety protocols is strongly recommended to ensure the well-being of all laboratory personnel.
Hazard Classification and Safety Recommendations
While some Safety Data Sheets (SDS) classify this compound as not a hazardous substance, the European Chemicals Agency (ECHA) indicates a potential for organ damage through prolonged or repeated exposure. Therefore, it is prudent to handle this compound with the care required for a potentially hazardous substance.
Key Safety Recommendations:
-
Engineering Controls: Always handle this compound in a well-ventilated area. For handling the powder form, a containment system such as a ventilated balance enclosure, fume hood, or glove box is recommended to minimize inhalation exposure. A readily accessible safety shower and eyewash station are mandatory.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The open handling of potent powders is strongly discouraged.
-
Waste Disposal: All waste materials contaminated with this compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on a conservative interpretation of available safety information.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Body Protection | Impervious clothing or a dedicated lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when ventilation is inadequate. | To prevent inhalation of the compound, which could be harmful with repeated or prolonged exposure. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the storage and preparation of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Sealed from moisture. |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Sealed from moisture. Use within 6 months. |
| -20°C | 1 month |
Stock Solution Preparation Example
| Parameter | Value |
| Target Concentration | 10 mM |
| Solvent | DMSO |
| Storage Temperature | -20°C or -80°C |
Experimental Protocols
In Vitro Cell Proliferation Assay (WST-1 Method)
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.
1. Preparation of Bomedemstat Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot and store at -20°C or -80°C.
2. Cell Seeding: a. Harvest and count cells to determine viability and concentration. b. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well) in a complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate.
3. Cell Treatment: a. Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator. b. Prepare serial dilutions of Bomedemstat from the stock solution in a complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. c. Add 100 µL of the Bomedemstat dilutions to the respective wells. Include a vehicle control with the same final DMSO concentration. d. The final volume in each well should be 200 µL.
4. Incubation: a. Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
5. WST-1 Assay: a. After incubation, add 10 µL of WST-1 reagent to each well. b. Incubate for an additional 1-4 hours at 37°C. c. Gently shake the plate for 1 minute.
6. Data Acquisition and Analysis: a. Measure the absorbance at 450 nm using a microplate reader (a reference wavelength of 650 nm can be used). b. Subtract the absorbance of blank wells from all other wells. c. Calculate the percentage of cell viability for each Bomedemstat concentration relative to the vehicle control (100% viability).
In Vivo Pharmacodynamic Assays
To evaluate the in vivo effects of Bomedemstat, a variety of assays can be employed to confirm target engagement and assess downstream cellular and physiological responses.
| Assay | Purpose | Sample Type | Key Readouts |
| Western Blotting | To measure the accumulation of H3K4me2, a direct substrate of LSD1. | Tumor tissue, peripheral blood mononuclear cells (PBMCs), bone marrow aspirates. | Increased levels of H3K4me2 relative to total H3. |
| Immunohistochemistry (IHC) | To visualize and quantify the increase in H3K4me2 in a tissue context. | Formalin-fixed, paraffin-embedded (FFPE) tumor tissue. | Increased nuclear staining intensity of H3K4me2. |
| Flow Cytometry | To quantify the expression of myeloid differentiation markers. | Whole blood, bone marrow, splenocytes. | Increased percentage of CD11b+ and CD86+ cells. |
| Quantitative PCR (qPCR) | To measure the upregulation of GFI1B, a downstream target gene of LSD1 inhibition. | Tumor tissue, PBMCs, bone marrow cells. | Increased mRNA expression of GFI1B. |
| ** |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
